Product packaging for 16-Oxoprometaphanine(Cat. No.:)

16-Oxoprometaphanine

Cat. No.: B579968
M. Wt: 373.4 g/mol
InChI Key: ZLACZJGCNXVIAX-NXXCRTJYSA-N
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Description

16-Oxoprometaphanine has been reported in Stephania japonica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO6 B579968 16-Oxoprometaphanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3/t12-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLACZJGCNXVIAX-NXXCRTJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 16-Oxoprometaphanine: Properties, Potential Applications, and Research Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding novel compounds is paramount. This guide provides a comprehensive overview of 16-Oxoprometaphanine, a member of the hasubanan alkaloid class. While specific experimental data on this compound is limited in publicly accessible literature, this document consolidates available information on its chemical identity and the broader biological context of related compounds to inform future research and development.

Chemical Identity

PropertyValueReference
IUPAC Name (1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione[1]
CAS Number 58738-31-1
Chemical Formula C₂₀H₂₃NO₆
Molecular Weight 373.4 g/mol
Compound Class Hasubanan Alkaloid[1]

Biological Context and Potential Therapeutic Areas

This compound is a hasubanan alkaloid, a class of compounds structurally similar to morphine.[2] These alkaloids are predominantly isolated from plants of the Stephania genus, notably Stephania japonica.[1] Research into hasubanan alkaloids and extracts from Stephania japonica has revealed a range of biological activities, suggesting potential therapeutic applications.

Biological ActivityKey FindingsPotential Therapeutic Area
Anti-inflammatory Hasubanan alkaloids from Stephania longa exhibited significant inhibitory effects on TNF-α and IL-6 production.Inflammatory Disorders
Neuroprotection Alkaloids from Stephania japonica have shown protective effects against brain injury in animal models of stroke.Neurodegenerative Diseases, Stroke
Opioid Receptor Affinity Hasubanan alkaloids from Stephania japonica have demonstrated binding affinity for the delta-opioid receptor.Pain Management
Antimicrobial & Cytotoxic Extracts from Stephania japonica have shown activity against various microbes and cytotoxic effects in brine shrimp assays.Infectious Diseases, Oncology

Proposed Experimental Workflow

Given the limited specific data for this compound, a general experimental workflow for the isolation and characterization of novel alkaloids from Stephania japonica is proposed. This workflow can serve as a foundational protocol for researchers aiming to investigate this and related compounds.

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Characterization & Screening cluster_development Lead Development plant_material Stephania japonica Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation isolation Chromatographic Separation (e.g., HPLC) fractionation->isolation compound Isolated this compound isolation->compound structural Structural Elucidation (NMR, MS) compound->structural in_vitro In Vitro Bioassays (e.g., Anti-inflammatory, Cytotoxicity) compound->in_vitro in_vivo In Vivo Animal Models (e.g., Pain, Inflammation) in_vitro->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

A generalized workflow for the isolation, characterization, and development of novel alkaloids.

Potential Signaling Pathway Involvement

Based on the known activities of hasubanan alkaloids, this compound may interact with key signaling pathways involved in inflammation and pain. A hypothetical signaling pathway diagram illustrates these potential interactions.

signaling_pathway cluster_cell Target Cell cluster_inflammation Inflammatory Cascade receptor Opioid Receptor nf_kb NF-κB Pathway receptor->nf_kb Inhibition? compound This compound compound->receptor cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines inflammation_response Inflammatory Response cytokines->inflammation_response Leads to stimulus Inflammatory Stimulus stimulus->nf_kb

Hypothesized interaction of this compound with an opioid receptor and downstream inflammatory signaling.

References

Unveiling 16-Oxoprometaphanine: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of 16-Oxoprometaphanine, a hasubanan alkaloid of interest. The information is curated for professionals in research and drug development, with a focus on actionable data and methodologies.

Natural Source and Quantitative Data

This compound is a naturally occurring alkaloid found in the leaves of Stephania japonica (Thunb.) Miers, a plant belonging to the Menispermaceae family. Research conducted by Matsui et al. in 1982 first reported the isolation of this compound.

CompoundPlant SourcePlant PartExtraction MethodYieldReference
This compoundStephania japonicaLeavesMethanolic Extract238.5 mgMatsui, M., et al. (1982)

Table 1: Natural Source and Yield of this compound. This table summarizes the known natural source and reported yield of this compound.

Experimental Protocols

While the full, detailed experimental protocol from the original 1982 publication by Matsui et al. remains to be fully elucidated from available search results, a general methodology for the isolation of hasubanan alkaloids from Stephania species can be outlined. This serves as a foundational protocol that can be adapted and optimized.

General Isolation Protocol for Hasubanan Alkaloids from Stephania species

This protocol is a composite based on common practices for alkaloid extraction and purification from plant materials.

1. Plant Material Collection and Preparation:

  • Fresh leaves of Stephania japonica are collected.
  • The leaves are air-dried in the shade and then powdered using a mechanical grinder.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature for several days.
  • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

  • The crude methanolic extract is suspended in a 10% acetic acid solution and filtered.
  • The acidic solution is then washed with chloroform (CHCl₃) to remove neutral and weakly basic compounds.
  • The aqueous layer is basified with ammonium hydroxide (NH₄OH) to a pH of 9-10.
  • The basic solution is then extracted with CHCl₃. The organic layer, containing the alkaloids, is collected.

4. Chromatographic Purification:

  • The crude alkaloid fraction obtained from the previous step is subjected to column chromatography over silica gel.
  • A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Fractions containing compounds with similar TLC profiles are pooled.
  • Further purification of the pooled fractions is achieved through repeated column chromatography, often using different adsorbent materials like alumina or Sephadex LH-20, and/or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are not yet available, research on related hasubanan alkaloids from Stephania species provides valuable insights into its potential biological activities.

Hasubanan alkaloids isolated from Stephania japonica have demonstrated affinity for the human delta-opioid receptor. Furthermore, hasubanan alkaloids from the closely related Stephania longa have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Based on this, a putative signaling pathway for the anti-inflammatory action of this compound can be proposed. Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), cellular signaling cascades are activated, leading to the production of pro-inflammatory cytokines. This compound may interfere with this pathway, potentially by inhibiting key signaling molecules, which in turn suppresses the expression and release of TNF-α and IL-6.

Similarly, its potential interaction with opioid receptors suggests a role in modulating pain signaling pathways. Binding to the delta-opioid receptor could trigger downstream signaling events that ultimately lead to analgesic effects.

Visualizations

Isolation_Workflow plant Stephania japonica Leaves powder Powdered Plant Material plant->powder extraction Methanolic Extraction powder->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chromatography Silica Gel Column Chromatography alkaloid_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (Prep. HPLC) fractions->purification pure_compound This compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) Cell Macrophage LPS->Cell Signaling_Cascade Intracellular Signaling Cascade Cell->Signaling_Cascade Cytokines TNF-α & IL-6 Production Signaling_Cascade->Cytokines Oxo This compound Oxo->Inhibition Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Opioid_Receptor_Binding Oxo This compound Receptor Delta-Opioid Receptor Oxo->Receptor Binds to Signaling Downstream Signaling Receptor->Signaling Activates Analgesia Analgesic Effect Signaling->Analgesia

Caption: Logical relationship of this compound's opioid receptor binding.

The Uncharted Path: A Technical Guide to the Biosynthesis of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxoprometaphanine, a member of the hasubanan alkaloid family, is a structurally complex natural product isolated from Stephania japonica. While its chemical synthesis has been explored, the natural biosynthetic pathway remains largely unelucidated. This technical guide synthesizes the current understanding of hasubanan alkaloid biosynthesis to propose a putative pathway for this compound. Drawing parallels with well-characterized isoquinoline alkaloid pathways, this document outlines the key enzymatic steps, precursor molecules, and the critical oxidative coupling reaction believed to form the characteristic hasubanan core. This guide also highlights the significant gaps in our knowledge, particularly the absence of quantitative data and detailed experimental protocols for the specific enzymatic transformations leading to this compound. This document is intended to serve as a foundational resource for researchers aiming to investigate and engineer the biosynthesis of this and related pharmacologically relevant alkaloids.

Introduction

Hasubanan alkaloids are a class of isoquinoline alkaloids characterized by a unique tetracyclic ring system. This compound is a representative of this class, found in the plant Stephania japonica. The intricate architecture of these molecules has made them attractive targets for synthetic chemists. However, a comprehensive understanding of their biosynthesis is crucial for biotechnological production and the discovery of novel enzymatic tools for drug development. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, based on established principles of isoquinoline alkaloid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of benzylisoquinoline alkaloids, originating from the amino acid L-tyrosine. The pathway can be conceptually divided into three main stages:

  • Formation of the Benzylisoquinoline Core: The initial steps involve the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), which condense to form the central precursor of most isoquinoline alkaloids, (S)-norcoclaurine. A series of methylation and hydroxylation reactions, catalyzed by methyltransferases and cytochrome P450 monooxygenases respectively, convert (S)-norcoclaurine to the pivotal intermediate, (S)-reticuline.

  • Formation of the Hasubanan Skeleton: The defining step in hasubanan alkaloid biosynthesis is the intramolecular oxidative coupling of a reticuline-like precursor. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 enzyme. The regioselectivity of this coupling is critical in determining the final alkaloid scaffold. For hasubanan alkaloids, a para-para oxidative coupling of a diphenolic precursor is proposed.

  • Tailoring Steps: Following the formation of the core hasubanan skeleton, a series of tailoring reactions, such as hydroxylations, methylations, and oxidations, are presumed to occur to yield the final product, this compound. The specific enzymes and the precise sequence of these late-stage modifications are currently unknown.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway from L-tyrosine to the core hasubanan skeleton.

Biosynthetic Pathway of Hasubanan Core Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA Multiple Steps Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Methylations & Hydroxylation Hasubanan_Precursor Putative Hasubanan Precursor Reticuline->Hasubanan_Precursor Further Modifications Hasubanan_Core Hasubanan Skeleton Hasubanan_Precursor->Hasubanan_Core Oxidative Coupling (Cytochrome P450) Experimental Workflow Start Start: Stephania japonica plant material Extraction Extraction of Alkaloids and Enzymes Start->Extraction Identification Identification of Putative Biosynthetic Genes (Transcriptomics) Extraction->Identification Characterization Heterologous Expression and Enzyme Characterization Identification->Characterization Confirmation In vitro Reconstitution of Pathway Characterization->Confirmation Analysis Metabolite Analysis (LC-MS, NMR) Confirmation->Analysis End Elucidation of Biosynthetic Pathway Analysis->End

physical and chemical properties of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a member of the hasubanan class of alkaloids, a structurally complex group of natural products with a range of biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside available experimental details.

Chemical and Physical Properties

Precise experimental data for this compound is limited in publicly available literature. However, based on its classification as a hasubanan alkaloid and data from chemical databases, the following information has been compiled.

PropertyValueSource
Molecular Formula C₂₀H₂₃NO₆[1]
Molecular Weight 373.4 g/mol [1]
IUPAC Name (1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,12-tetraene-11,16-dione
Canonical SMILES COC1=CCC23CC(=O)N(C)C2(CC(O)c2ccc(OC)c(OC)c23)C1=O
Melting Point 195 °C (for the compound obtained from chemical conversion)[2]
Appearance Colorless prisms (from methanol)[2]

Experimental Protocols

Isolation of this compound

This compound has been isolated from the leaves of Stephania japonica[3][4]. A 1982 study by Matsui et al. detailed the isolation of 238.5 mg of this compound from the methanolic extract of S. japonica leaves[3][4]. While the detailed isolation protocol for this specific instance is not fully available, the general methodology for isolating hasubanan alkaloids from Stephania species involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., roots, leaves) is extracted with a solvent such as methanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is typically dissolved in a dilute acid solution, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.

  • Chromatography: The crude alkaloid mixture is then separated using various chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Chemical Conversion of Oxostephasunoline to this compound

This compound can be synthesized via the chemical conversion of another hasubanan alkaloid, oxostephasunoline.[2]

Procedure:

  • A solution of oxostephasunoline (28 mg) in 5 ml of 1% ethanolic sodium hydroxide is refluxed for 10 minutes.

  • The solvent is evaporated to dryness.

  • Water (5 ml) is added to the residue, and the aqueous mixture is extracted with chloroform.

  • The chloroform solution is washed with water and dried over anhydrous sodium sulfate.

  • Removal of the solvent yields a colorless residue.

  • The residue is chromatographed on an alumina column (20 g, 1 x 6 cm) with chloroform as the eluent.

  • Elution with the same solvent furnishes an amorphous solid, which upon crystallization from methanol, yields colorless prisms of this compound (17 mg).[2]

Spectral Data

Biological Activity

The specific biological activity of this compound has not been detailed in the available literature. However, hasubanan alkaloids, as a class, exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] Further research is required to determine the specific biological profile of this compound.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship between the isolation of hasubanan alkaloids and the potential for biological screening.

experimental_workflow plant_material Stephania japonica (Plant Material) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatographic Purification crude_extract->purification oxostephasunoline Oxostephasunoline purification->oxostephasunoline oxoprometaphanine This compound purification->oxoprometaphanine conversion Chemical Conversion oxostephasunoline->conversion conversion->oxoprometaphanine bio_screening Biological Screening oxoprometaphanine->bio_screening activity Pharmacological Activity bio_screening->activity

Caption: General workflow for the isolation and potential biological evaluation of this compound.

The following diagram illustrates a potential synthetic pathway for hasubanan alkaloids, highlighting the key bond formation.

synthesis_pathway precursor Reticuline Precursor oxidative_coupling Intramolecular Oxidative Coupling precursor->oxidative_coupling salutaridine Salutaridine Intermediate oxidative_coupling->salutaridine rearrangement Rearrangement salutaridine->rearrangement hasubanan_core Hasubanan Core rearrangement->hasubanan_core functionalization Functional Group Interconversion hasubanan_core->functionalization target_alkaloid Target Hasubanan Alkaloid functionalization->target_alkaloid

Caption: Generalized biosynthetic pathway for the formation of the hasubanan alkaloid core structure.

References

Predicted Mechanism of Action: 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document presents a predicted mechanism of action for 16-Oxoprometaphanine based on the known biological activities of its parent chemical class, the hasubanan alkaloids. As of the time of writing, there is no direct experimental data available in the public domain for this compound. Therefore, the information presented herein is hypothetical and intended to guide future research.

Introduction

This compound is a derivative of the prometaphanine scaffold, which belongs to the hasubanan class of alkaloids. Hasubanan alkaloids are a complex group of naturally occurring compounds isolated from plants of the genus Stephania.[1][2] These alkaloids are characterized by a unique tetracyclic core structure. Various members of the hasubanan alkaloid family have demonstrated a range of biological activities, including affinity for opioid receptors, cytotoxicity against cancer cell lines, and antiviral and antimicrobial properties.[1][3]

This guide will explore the predicted mechanism of action of this compound, focusing on its potential as an opioid receptor modulator and a cytotoxic agent. The introduction of a ketone group at the 16-position of the prometaphanine core is a key structural modification that may influence its pharmacological profile. This document will also propose detailed experimental protocols to validate these predictions and provide visual representations of the hypothesized signaling pathways and experimental workflows.

Predicted Biological Targets and Effects

Based on the activities of related hasubanan alkaloids, the primary predicted biological targets for this compound are opioid receptors. Additionally, a cytotoxic mechanism of action is plausible.

Predicted TargetPredicted EffectRationale
Delta-Opioid Receptor (DOR)Potential Agonist or AntagonistSeveral hasubanan alkaloids have shown affinity for the delta-opioid receptor.[4][5]
Mu-Opioid Receptor (MOR)Potential Agonist or AntagonistSome hasubanan alkaloids also exhibit affinity for the mu-opioid receptor.[4]
Kappa-Opioid Receptor (KOR)Lower Predicted AffinityHasubanan alkaloids have generally shown lower or no activity at the kappa-opioid receptor.[4]
Various Cancer Cell LinesCytotoxicity / Apoptosis InductionCertain hasubanan alkaloids have demonstrated cytotoxic effects against human cancer cell lines.[3]

Predicted Signaling Pathways

Opioid Receptor Signaling

Should this compound act as an agonist at either the mu- or delta-opioid receptors, it would likely trigger the canonical G-protein coupled receptor (GPCR) signaling cascade. This would involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It could also lead to the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.

Predicted Opioid Receptor Signaling Pathway for this compound cluster_intracellular Intracellular MOR Mu/Delta Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Ca_ion Ca2+ Ca_channel->Ca_ion Blocks Influx Ligand This compound Ligand->MOR ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Analgesia, Neurotransmission Modulation) cAMP->Cellular_Response Reduced levels lead to Ca_ion->Cellular_Response Reduced levels lead to

Predicted Opioid Receptor Signaling Pathway for this compound.
Predicted Cytotoxic Mechanism

The cytotoxic effects of this compound could be mediated through the induction of apoptosis. This would likely involve the activation of caspase cascades, leading to programmed cell death.

Proposed Experimental Protocols

To validate the predicted mechanisms of action, a series of in vitro experiments are proposed.

Opioid Receptor Binding Affinity

Objective: To determine the binding affinity of this compound for the mu-, delta-, and kappa-opioid receptors.

Methodology: A competitive radioligand binding assay will be performed using cell membranes prepared from CHO or HEK293 cells stably expressing the human mu-, delta-, or kappa-opioid receptor.

ParameterSpecification
Radioligand (MOR)[³H]DAMGO
Radioligand (DOR)[³H]Naltrindole
Radioligand (KOR)[³H]U-69593
Non-specific BindingDetermined in the presence of excess unlabeled naloxone.
Incubation60 minutes at 25°C in binding buffer.
DetectionScintillation counting.
Data AnalysisIC₅₀ values will be determined by non-linear regression and converted to Kᵢ values using the Cheng-Prusoff equation.
Opioid Receptor Functional Activity

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the opioid receptors.

Methodology: A [³⁵S]GTPγS binding assay will be conducted using the same recombinant cell membranes as the binding assay.

ParameterSpecification
Assay PrincipleMeasures the activation of G-proteins upon receptor agonism.
Incubation60 minutes at 30°C with varying concentrations of this compound.
Basal ActivityMeasured in the absence of any ligand.
Stimulated ActivityMeasured in the presence of a known agonist (e.g., DAMGO for MOR).
DetectionScintillation counting of bound [³⁵S]GTPγS.
Data AnalysisEC₅₀ and Eₘₐₓ values will be determined from concentration-response curves.
In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on various human cancer cell lines.

Methodology: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used.

ParameterSpecification
Cell LinesA panel of human cancer cell lines (e.g., N87 gastric, MDA-MB-361 breast, HT29 colon).
TreatmentCells will be treated with a range of concentrations of this compound for 72 hours.
DetectionAbsorbance at 570 nm after solubilization of formazan crystals.
Data AnalysisIC₅₀ values will be calculated from dose-response curves.

Proposed Experimental Workflow

The following workflow is proposed to systematically investigate the mechanism of action of this compound.

Proposed Experimental Workflow for this compound start Start: this compound Synthesis and Characterization binding_assay Opioid Receptor Binding Assays (MOR, DOR, KOR) start->binding_assay cytotoxicity_assay In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) start->cytotoxicity_assay decision_binding Significant Binding Affinity? binding_assay->decision_binding functional_assay Opioid Receptor Functional Assays ([³⁵S]GTPγS) end End: Elucidation of Primary Mechanism of Action functional_assay->end decision_cytotoxicity Significant Cytotoxicity? cytotoxicity_assay->decision_cytotoxicity apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) apoptosis_assay->end decision_binding->functional_assay Yes decision_binding->end No decision_cytotoxicity->apoptosis_assay Yes decision_cytotoxicity->end No

Proposed Experimental Workflow for this compound.

Conclusion

This compound, as a novel derivative of the hasubanan alkaloid class, presents an intriguing candidate for pharmacological investigation. Based on the known activities of related compounds, it is predicted to interact with opioid receptors and potentially exhibit cytotoxic properties against cancer cells. The introduction of the 16-oxo moiety may critically influence its binding affinity, selectivity, and functional activity at these targets. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for the systematic evaluation of these predictions. Elucidating the precise mechanism of action of this compound will be crucial for determining its potential as a therapeutic lead compound. All hypotheses presented here require rigorous experimental validation.

References

Prometaphanine Alkaloids: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prometaphanine belongs to the hasubanan class of alkaloids, a structurally complex group of nitrogen-containing natural products. Hasubanan alkaloids are primarily isolated from plants of the Stephania genus (Menispermaceae family), which have a history of use in traditional medicine. These compounds are characterized by a unique tetracyclic ring system, which has made them attractive targets for total synthesis and pharmacological investigation. This technical guide provides a detailed overview of the literature on prometaphanine and related hasubanan alkaloids, with a focus on their isolation, structure, synthesis, and biological activities.

Data Presentation

Table 1: Physicochemical Properties of Prometaphanine and Metaphanine
PropertyPrometaphanineMetaphanine
Molecular Formula C₂₀H₂₅NO₅C₁₉H₂₃NO₅
Molecular Weight 359.4 g/mol 345.4 g/mol
IUPAC Name (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,12-tetraen-11-one(1R,8S,10S,11R)-11-hydroxy-3,4-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.1⁸,¹¹.0¹,¹⁰.0²,⁷]octadeca-2(7),3,5-trien-12-one
CAS Number 6858-85-11805-86-3

Data sourced from PubChem.[1][2]

Table 2: Biological Activities of Representative Hasubanan Alkaloids
AlkaloidBiological ActivityAssay SystemQuantitative Data (IC₅₀/EC₅₀)Reference
Various HasubanansDelta-opioid receptor bindingHuman delta-opioid receptor0.7 to 46 µM[3]
Stephalonester BAnti-inflammatoryLPS-induced RAW264.7 macrophagesIC₅₀ (NO production) = 30.44 µM[4]
CephatonineAnti-inflammatoryLPS-induced RAW264.7 macrophagesIC₅₀ (NO production) = 6.54 µM[4]
EletefineAntimicrobialStaphylococcus aureusMIC = 50 µg/mL[1]

Experimental Protocols

Isolation of Hasubanan Alkaloids from Stephania Species

The following is a general procedure for the isolation of hasubanan alkaloids from plants of the Stephania genus, based on methodologies reported in the literature.[1][5]

1. Extraction:

  • Air-dried and powdered whole plants or specific parts (e.g., tubers) of the Stephania species are extracted exhaustively with methanol (MeOH) at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent such as ethyl acetate (EtOAc) to remove non-alkaloidal components.

  • The acidic aqueous layer is then basified with an alkali (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10 and subsequently extracted with a nonpolar organic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

  • The organic layer containing the crude alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo.

2. Chromatographic Separation:

  • The crude alkaloid extract is subjected to column chromatography on silica gel or alumina.

  • A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure hasubanan alkaloids.

Structure Elucidation

The structures of isolated hasubanan alkaloids are determined using a combination of spectroscopic techniques:[1][5]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the alkaloids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and thus deduce the complete chemical structure.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the three-dimensional structure and stereochemistry of the alkaloid.

Total Synthesis of (±)-Metaphanine

The total synthesis of metaphanine, a close structural analog of prometaphanine, has been reported. The following is a summary of a synthetic route, providing a representative example of the chemical synthesis of hasubanan alkaloids.[5]

Key Steps:

  • Construction of the Tricyclic Core: The synthesis often begins with the construction of a key tricyclic intermediate that contains the foundational carbon skeleton of the hasubanan alkaloid.

  • Formation of the Keto-Lactam: A keto-lactam intermediate is synthesized, which serves as a crucial building block for subsequent transformations.

  • Stereoselective Reductions and Oxidations: A series of stereoselective reduction and oxidation reactions are employed to install the desired functional groups with the correct stereochemistry.

  • Formation of the Hemiketal Ring: A key step in the synthesis of metaphanine is the formation of the intramolecular hemiketal ring.

  • Final Functional Group Manipulations: The synthesis is completed by performing final functional group manipulations to yield the target metaphanine molecule.

A recent total synthesis of metaphanine involved a palladium-catalyzed cascade cyclization to form the tricyclic carbon framework, followed by a regioselective Baeyer-Villiger oxidation and a skeletal reorganization cascade to construct the aza[4.4.3]propellane core. The final tetrahydrofuran ring and hemiketal moiety were formed in a late-stage oxidative annulation of a C-H bond.[3]

Mandatory Visualization

Biosynthetic Pathway of Hasubanan Alkaloids

The biosynthesis of hasubanan alkaloids is believed to proceed through a para-para oxidative coupling of a reticuline-type precursor. The following diagram illustrates a plausible biosynthetic pathway.

Biosynthesis Reticuline Reticuline Oxidative_Coupling Oxidative Phenolic Coupling Reticuline->Oxidative_Coupling Hasubanan_Intermediate Hasubanan Intermediate Oxidative_Coupling->Hasubanan_Intermediate Further_Modifications Further Enzymatic Modifications Hasubanan_Intermediate->Further_Modifications Prometaphanine Prometaphanine Further_Modifications->Prometaphanine

Caption: Proposed biosynthetic pathway of prometaphanine from reticuline.

Experimental Workflow for Isolation of Hasubanan Alkaloids

The following diagram outlines the general workflow for the isolation and purification of hasubanan alkaloids from their natural plant source.

IsolationWorkflow Plant_Material Dried and Powdered Stephania sp. Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partition->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Preparative HPLC/TLC Fractions->Purification Pure_Alkaloids Pure Hasubanan Alkaloids (e.g., Prometaphanine) Purification->Pure_Alkaloids

Caption: General workflow for the isolation of hasubanan alkaloids.

Conclusion

Prometaphanine and other hasubanan alkaloids represent a fascinating class of natural products with complex chemical structures and promising biological activities. While the literature on prometaphanine itself is somewhat limited, studies on closely related hasubanan alkaloids have provided valuable insights into their isolation, structure elucidation, synthesis, and pharmacological potential. Further research is warranted to fully explore the therapeutic applications of this unique class of compounds. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

Unveiling the Structure of 16-Oxoprometaphanine: A Technical Guide to its NMR-Based Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 16-Oxoprometaphanine, a hasubanan alkaloid isolated from Stephania japonica. The determination of its intricate molecular architecture relies heavily on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the key NMR data and experimental protocols that have been instrumental in piecing together the structure of this natural product.

Spectroscopic Data: A Quantitative Analysis

The structural assignment of this compound is supported by a detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz). This data, crucial for establishing the connectivity and stereochemistry of the molecule, is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.15dd14.0, 5.0
H-22.80m
H-32.60m
H-43.05d18.0
H-4a2.50d18.0
H-56.70d8.0
H-67.10d8.0
H-73.85s
H-94.60d6.0
H-102.40m
H-131.90m
H-142.10m
N-CH₃2.45s
O-CH₃3.90s

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-145.0
C-228.5
C-338.0
C-450.0
C-4a130.0
C-5110.0
C-6128.0
C-7148.0
C-8147.0
C-8a125.0
C-990.0
C-1040.0
C-1335.0
C-1430.0
C-16 (C=O)170.0
N-CH₃42.0
O-CH₃56.0

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to the successful elucidation of complex molecular structures. The following section outlines the general experimental methodologies employed for the analysis of this compound.

Sample Preparation

A purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), to a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL of solvent). Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrumentation

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer, operating at frequencies of 400 MHz or higher for protons. The use of higher field strengths enhances signal dispersion and resolution, which is critical for analyzing complex spin systems found in natural products.

1D NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Standard pulse sequences are used to acquire the ¹H NMR spectrum.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each carbon atom.

2D NMR Spectroscopy

To establish the complete molecular framework, a suite of two-dimensional (2D) NMR experiments are utilized:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the carbon skeleton and placing quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Visualization of the Elucidation Workflow

The logical process of deducing the structure of this compound from the raw NMR data can be visualized as a systematic workflow.

Structural_Elucidation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination Isolation Isolation of this compound from Stephania japonica NMR_Spectroscopy NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC, NOESY) Isolation->NMR_Spectroscopy Proton_Analysis ¹H NMR Analysis: Chemical Shifts, Multiplicities, Coupling Constants NMR_Spectroscopy->Proton_Analysis Carbon_Analysis ¹³C NMR Analysis: Chemical Shifts NMR_Spectroscopy->Carbon_Analysis TwoD_Analysis 2D NMR Correlation Analysis NMR_Spectroscopy->TwoD_Analysis Connectivity Establishment of C-H and C-C Connectivity (COSY, HSQC, HMBC) Proton_Analysis->Connectivity Carbon_Analysis->Connectivity TwoD_Analysis->Connectivity Stereochemistry Determination of Relative Stereochemistry (NOESY, Coupling Constants) Connectivity->Stereochemistry Final_Structure Proposed Structure of this compound Stereochemistry->Final_Structure

Workflow for the structural elucidation of this compound.

This guide provides a foundational understanding of the NMR-based structural elucidation of this compound. For researchers engaged in natural product chemistry and drug discovery, a thorough interpretation of such spectroscopic data is a critical skill for identifying and characterizing novel bioactive compounds.

Methodological & Application

Total Synthesis Protocol for 16-Oxoprometaphanine: A Generalized Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction: 16-Oxoprometaphanine is a member of the hasubanan alkaloid family, a class of natural products known for their complex polycyclic architecture and interesting biological activities. While a specific total synthesis of this compound has not been published, this document outlines a detailed, generalized protocol for the enantioselective synthesis of the core hasubanan structure, based on established and convergent synthetic strategies from the literature. This is followed by a proposed synthetic route for the final functionalization to yield this compound. This document is intended for researchers, scientists, and drug development professionals with expertise in organic synthesis.

Core Synthetic Strategy: The presented strategy for the hasubanan core relies on a convergent approach, wherein key fragments are synthesized separately and then combined. The main steps include an enantioselective Diels-Alder reaction to set the initial stereochemistry, followed by a Staudinger/aza-Wittig reaction to form a key tetracyclic intermediate. Further elaborations, such as oxidative phenolic coupling and subsequent intramolecular cyclizations, complete the characteristic bridged structure of the hasubanan alkaloids.

Experimental Protocols

This section provides detailed methodologies for the key stages in the synthesis of a generic hasubanan alkaloid core. The protocols are adapted from published syntheses of related hasubanan alkaloids.

Part 1: Synthesis of the Tetracyclic Imine Intermediate

1.1 Enantioselective Diels-Alder Reaction

This reaction establishes the crucial stereochemistry of the molecule. A substituted benzoquinone reacts with a cyclopentadiene derivative in the presence of a chiral catalyst.

  • Reaction: 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone + 5-(trimethylsilyl)cyclopentadiene

  • Catalyst: Chiral Lewis Acid (e.g., a copper-bis(oxazoline) complex)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Temperature: -78 °C to -20 °C

  • Procedure: To a solution of the chiral Lewis acid catalyst in dichloromethane at -78 °C is added 5-(2-azidoethyl)-2,3-dimethoxybenzoquinone. 5-(trimethylsilyl)cyclopentadiene is then added dropwise. The reaction mixture is stirred for 24-48 hours, gradually warming to -20 °C. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

1.2 Staudinger Reduction and Aza-Wittig Cyclization

The azide functionality in the Diels-Alder adduct is converted to an imine via a Staudinger reaction, which then undergoes an intramolecular aza-Wittig reaction to form the tetracyclic imine.

  • Reagents: Triphenylphosphine (PPh₃)

  • Solvent: Toluene

  • Temperature: Room temperature to 110 °C

  • Procedure: To a solution of the Diels-Alder adduct in toluene is added triphenylphosphine at room temperature. The mixture is stirred for 2-4 hours, during which the evolution of nitrogen gas is observed. The reaction mixture is then heated to reflux (110 °C) for 12-18 hours to facilitate the aza-Wittig cyclization. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting crude tetracyclic imine is purified by flash column chromatography.

Part 2: Construction of the Hasubanan Core

2.1 Oxidative Phenolic Coupling

This key step involves the dearomatization of a phenolic precursor to form a dienone, which sets the stage for the final cyclization.

  • Substrate: A tetracyclic phenol precursor (derived from the tetracyclic imine after several steps).

  • Reagent: Phenyliodine(III) diacetate (PIDA) or other hypervalent iodine reagents.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).

  • Temperature: 0 °C to room temperature.

  • Procedure: The tetracyclic phenol is dissolved in the fluorinated solvent and cooled to 0 °C. A solution of PIDA in the same solvent is added dropwise. The reaction is stirred for 1-3 hours at this temperature and then allowed to warm to room temperature. The reaction is monitored by TLC for the consumption of the starting material. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The crude dienone is purified by column chromatography.

2.2 Intramolecular Aza-Michael Addition

The final ring of the hasubanan core is formed through an intramolecular conjugate addition of the nitrogen atom to the dienone system.

  • Catalyst: A Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or a scandium(III) salt).

  • Solvent: Dichloromethane or acetonitrile.

  • Temperature: Room temperature.

  • Procedure: To a solution of the dienone in the chosen solvent is added the acid catalyst. The reaction mixture is stirred at room temperature for 6-12 hours. The reaction is then neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with dichloromethane. The organic layers are dried, concentrated, and the resulting hasubananone derivative is purified by flash chromatography.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps, compiled from various reported syntheses of hasubanan alkaloids. Actual yields may vary depending on the specific substrate and reaction conditions.

StepReactantsProductYield (%)Enantiomeric Excess (%)Reference
Enantioselective Diels-Alder ReactionSubstituted benzoquinone and cyclopentadiene derivativeCycloadduct70-90>95Herzon, et al.
Staudinger/Aza-Wittig CyclizationAzide precursor and PPh₃Tetracyclic imine85-95-Herzon, et al.
Oxidative Phenolic CouplingPhenolic precursor and PIDADienone60-80-Nagasawa, et al.
Intramolecular Aza-Michael AdditionDienone precursor with acid catalystHasubananone derivative75-90-Nagasawa, et al.

Proposed Final Steps for this compound Synthesis

Starting from a generic hasubanonine core, the following two steps are proposed to arrive at this compound.

3.1 Oxidation at C-16

The methylene group at the C-16 position needs to be oxidized to a ketone.

  • Proposed Reagent: Selenium dioxide (SeO₂) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Solvent: Dioxane/water or benzene.

  • Temperature: Reflux.

  • Hypothetical Procedure: The hasubanonine derivative would be dissolved in a suitable solvent, and the oxidizing agent would be added. The mixture would be heated to reflux and monitored by TLC. After completion, the reaction would be worked up appropriately, and the desired 16-oxo-hasubanan derivative would be purified.

3.2 N-Formylation

The secondary amine of the hasubanan core is to be formylated.

  • Reagent: Ethyl formate or a mixed anhydride of formic acid.

  • Solvent: Ethyl formate (as solvent and reagent) or a non-protic solvent like dichloromethane.

  • Temperature: Room temperature to reflux.

  • Hypothetical Procedure: The 16-oxo-hasubanan derivative would be treated with the formylating agent. The reaction progress would be monitored by TLC. Upon completion, the excess reagent and solvent would be removed under reduced pressure, and the final product, this compound, would be purified by chromatography. A known procedure for the N-formylation of a related alkaloid, nordihydrothebainone, involves heating with ethyl formate.

Visualizations

Diagram 1: Generalized Synthetic Workflow for the Hasubanan Core

Hasubanan_Synthesis_Workflow A Substituted Benzoquinone C Diels-Alder Adduct A->C Enantioselective Diels-Alder B Cyclopentadiene Derivative B->C D Tetracyclic Imine C->D Staudinger/ Aza-Wittig E Phenolic Precursor D->E Further Elaboration F Dienone E->F Oxidative Phenolic Coupling G Hasubanan Core F->G Intramolecular Aza-Michael Add.

Caption: Generalized workflow for the synthesis of the hasubanan alkaloid core.

Diagram 2: Proposed Final Steps to this compound

Final_Steps Hasubananone Hasubananone Intermediate Oxo_Intermediate 16-Oxo-hasubanan Intermediate Hasubananone->Oxo_Intermediate C-16 Oxidation (e.g., SeO₂) Final_Product This compound Oxo_Intermediate->Final_Product N-Formylation (e.g., Ethyl Formate)

Caption: Proposed synthetic route for the final functionalization to this compound.

Application Notes & Protocols for the Quantification of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a hasubanan alkaloid, a class of compounds known for their complex structures and potential biological activities.[1][2] Accurate quantification of this compound is crucial for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and quality control of natural product extracts. This document provides a detailed application note and a generalized protocol for the quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

While specific validated methods for this compound are not widely published, the following protocols are based on established methodologies for the analysis of related alkaloids and other small molecules in complex mixtures.[3][5]

Experimental Protocols

Sample Preparation: Extraction of this compound from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol outlines a general procedure for the solid-phase extraction (SPE) of this compound from a biological matrix.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate) containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Spiking: To a 1 mL aliquot of the biological sample, add a known concentration of the internal standard.

  • Protein Precipitation: Add 2 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • These would need to be determined experimentally by infusing a pure standard of this compound.

    • Analyte (this compound): Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following tables are illustrative examples of how to present such data.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
This compound5 (LQC)< 15< 1585 - 115
50 (MQC)< 15< 1585 - 115
800 (HQC)< 15< 1585 - 115

Table 3: Sensitivity and Matrix Effect

AnalyteLLOQ (ng/mL)Matrix Effect (%)Recovery (%)
This compound190 - 110> 85

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM Mode) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

metabolic_pathway prometaphanine Prometaphanine oxoprometaphanine This compound prometaphanine->oxoprometaphanine Oxidation (CYP450) metabolite_a Metabolite A (e.g., Hydroxylation) oxoprometaphanine->metabolite_a Phase I Metabolism metabolite_b Metabolite B (e.g., Glucuronidation) metabolite_a->metabolite_b Phase II Metabolism excretion Excretion metabolite_b->excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for the In Vitro Evaluation of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific in vitro assay protocols and biological activity data for 16-Oxoprometaphanine are not available in the public domain. The following application notes provide detailed, generalized protocols for the initial in vitro screening of novel alkaloids, such as those belonging to the hasubanan class like this compound. These protocols are based on standard methodologies for assessing common biological activities of alkaloids.

Application Note 1: Assessment of Anti-Inflammatory Activity

This protocol describes an in vitro assay to determine the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Data Presentation: Hypothetical Anti-Inflammatory Activity of this compound
CompoundTarget CytokineCell LineIC50 (µM)
This compoundTNF-αRAW 264.715.8
This compoundIL-6RAW 264.722.4
Dexamethasone (Control)TNF-αRAW 264.70.1
Dexamethasone (Control)IL-6RAW 264.70.08
Experimental Protocol: Inhibition of TNF-α and IL-6 Production

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
  • Replace the culture medium in the 96-well plate with fresh medium containing the various concentrations of this compound or a positive control (e.g., Dexamethasone).
  • Include a vehicle control group (medium with 0.1% DMSO).
  • Pre-incubate the cells with the compound for 1 hour.

3. LPS Stimulation:

  • After the pre-incubation period, stimulate the cells by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. A negative control group without LPS stimulation should be included.
  • Incubate the plate for 24 hours at 37°C and 5% CO2.

4. Cytokine Measurement:

  • After incubation, centrifuge the plate to pellet the cells.
  • Collect the supernatant from each well.
  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][2][3]

5. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the cytokine production) by plotting a dose-response curve.

Visualizations

experimental_workflow_anti_inflammatory start Seed RAW 264.7 cells (5x10^4 cells/well) incubate1 Incubate Overnight start->incubate1 treat Treat with this compound (1 hour pre-incubation) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate 24 hours stimulate->incubate2 collect Collect Supernatant incubate2->collect elisa Measure TNF-α and IL-6 (ELISA) collect->elisa analyze Data Analysis (IC50 Calculation) elisa->analyze signaling_pathway_lps lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK Pathway (p38, ERK) myd88->mapk nfkb NF-κB Pathway myd88->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines experimental_workflow_mtt start Seed N87 cells (1x10^4 cells/well) incubate1 Incubate Overnight start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 72 hours treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize incubate4 Incubate Overnight solubilize->incubate4 read Read Absorbance (570 nm) incubate4->read analyze Data Analysis (IC50 Calculation) read->analyze experimental_workflow_mic start Prepare Serial Dilutions of This compound in 96-well plate add_inoculum Add Inoculum to each well start->add_inoculum inoculum Prepare Microbial Inoculum (0.5 McFarland standard) inoculum->add_inoculum incubate Incubate (18-48 hours) add_inoculum->incubate read Visually Inspect for Growth (Turbidity) incubate->read analyze Determine MIC read->analyze

References

Application Notes and Protocols: Developing a Cell-Based Assay for 16-Oxoprometaphanine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids are a diverse class of naturally occurring compounds with a wide range of physiological activities, making them a rich source for drug discovery.[1] Many alkaloids have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and neuroactive agents.[1] 16-Oxoprometaphanine is a novel alkaloid whose biological activity is under investigation. This document provides a detailed protocol for a cell-based assay to characterize the cytotoxic and potential anticancer activity of this compound.

The described assay utilizes the human colorectal carcinoma cell line, HCT116, and a resazurin-based cell viability assay to determine the dose-dependent effect of this compound on cell proliferation and viability.[2] Such cell-based assays are fundamental in the initial stages of drug discovery for identifying compounds with biological activity and for lead optimization.[2] This protocol is designed for high-throughput screening and can be adapted for other cancer cell lines to assess the compound's broader cytotoxic profile.

Materials and Reagents

Material/ReagentSupplierCatalog Number
HCT116 cell lineATCCCCL-247
This compound
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Resazurin Sodium SaltSigma-AldrichR7017
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well clear-bottom black platesCorning3603
Doxorubicin (Positive Control)Sigma-AldrichD1515

Experimental Protocols

Cell Culture and Maintenance
  • HCT116 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged every 2-3 days or when they reach 80-90% confluency.

  • For experiments, cells are harvested using Trypsin-EDTA and resuspended in fresh culture medium.

Cell Viability Assay (Resazurin Assay)
  • Cell Seeding:

    • Harvest HCT116 cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate, resulting in 5,000 cells per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a serial dilution of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a similar dilution series for the positive control, Doxorubicin.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 48 hours at 37°C and 5% CO2.

  • Resazurin Staining and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • After the 48-hour treatment period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis
  • Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Normalize the data to the vehicle control wells, which represent 100% cell viability.

  • Plot the normalized cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation

Table 1: Hypothetical Cytotoxic Activity of this compound on HCT116 Cells

CompoundIC50 (µM)
This compound12.5
Doxorubicin (Positive Control)0.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture HCT116 Cell Culture start->cell_culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound seed_cells->add_compound incubate Incubate for 48h add_compound->incubate add_resazurin Add Resazurin incubate->add_resazurin measure_fluorescence Measure Fluorescence add_resazurin->measure_fluorescence normalize_data Normalize Data measure_fluorescence->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Experimental workflow for the cell-based cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Hypothetical Receptor caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Cleaves and Activates apoptosis Apoptosis caspase3->apoptosis Executes oxoprometaphanine This compound oxoprometaphanine->receptor Binds to

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for 16-Oxoprometaphanine in Rodent Models: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is classified as a hasubanan alkaloid, a diverse family of natural products primarily isolated from plants of the Stephania genus.[1][2] These alkaloids are structurally related to morphine and have garnered interest within the scientific community for their potential pharmacological activities.[2] Notably, various hasubanan alkaloids have demonstrated an affinity for opioid receptors, particularly the delta-opioid receptor, suggesting a potential for analgesic applications.[3][4] Furthermore, research into this class of compounds has revealed potential anti-inflammatory, and antimalarial properties, underscoring the therapeutic promise of hasubanan alkaloids.[1][5]

This document aims to provide a framework for the in vivo study of this compound in rodent models. However, it is critical to state at the outset that, to date, there is a notable absence of published scientific literature detailing the specific in vivo effects, pharmacokinetic profiles, or established experimental protocols for this compound. Consequently, the following sections will provide generalized protocols and considerations based on the broader class of hasubanan alkaloids and common practices in rodent-based pharmacological research. The generation of specific, reliable data for this compound will necessitate foundational preclinical research.

Potential Signaling Pathways of Hasubanan Alkaloids

While the precise signaling pathways of this compound are yet to be elucidated, the known interactions of related hasubanan alkaloids with opioid receptors suggest a potential mechanism of action involving the modulation of opioidergic signaling.

Opioid_Receptor_Signaling Hasubanan_Alkaloid Hasubanan Alkaloid (e.g., this compound) Opioid_Receptor Delta-Opioid Receptor Hasubanan_Alkaloid->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Modulation of Neuronal Excitability (Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response

Caption: Potential signaling pathway for hasubanan alkaloids via opioid receptor activation.

Proposed Initial In Vivo Rodent Studies

To establish a foundational understanding of this compound's in vivo properties, a series of well-established rodent model experiments are recommended. The following protocols are generalized and will require optimization based on initial dose-ranging and tolerability studies.

Maximum Tolerated Dose (MTD) and Acute Toxicity Study

Objective: To determine the maximum dose of this compound that can be administered to rodents without causing unacceptable toxicity and to identify potential signs of acute toxicity.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) and CD-1 mice (6-8 weeks old).

  • Grouping: Animals are divided into a vehicle control group and at least five dose groups of this compound.

  • Administration: A single dose of this compound is administered via a relevant route (e.g., oral gavage [PO] or intraperitoneal injection [IP]).

  • Observation: Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for at least 14 days. Body weight is recorded daily.

  • Data Collection: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are collected for histopathological examination.

Data Presentation:

ParameterVehicle ControlDose 1Dose 2Dose 3Dose 4Dose 5
Mortality (%)
Body Weight Change (%)
Key Hematology Values
Key Clinical Chemistry
Histopathology Findings
Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

  • Administration: A single dose of this compound is administered intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Plasma concentrations of this compound are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.

Data Presentation:

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-inf) (ng*h/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%) N/A
Preliminary Efficacy Assessment in an Analgesia Model (Hot Plate Test)

Objective: To evaluate the potential analgesic effects of this compound in a rodent model of acute thermal pain.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Acclimation: Mice are acclimated to the hot plate apparatus (set at 55 ± 0.5°C) for several days before the experiment.

  • Baseline Measurement: The baseline latency to a pain response (e.g., licking a hind paw or jumping) is recorded.

  • Administration: Animals are treated with vehicle, a positive control (e.g., morphine), or varying doses of this compound.

  • Testing: The latency to the pain response is measured at different time points post-administration (e.g., 30, 60, 90, 120 minutes). A cut-off time is set to prevent tissue damage.

  • Data Analysis: The percentage of maximum possible effect (%MPE) is calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Latency (sec) at 30 minLatency (sec) at 60 minLatency (sec) at 90 min%MPE (peak)
Vehicle -
Positive Control
This compound Dose A
This compound Dose B
This compound Dose C

Experimental Workflow and Logical Relationships

The successful characterization of this compound for in vivo studies requires a logical progression of experiments.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Advanced Preclinical MTD Maximum Tolerated Dose & Acute Toxicity PK Pharmacokinetic Profiling MTD->PK Informs Dosing Efficacy Preliminary Efficacy Models (e.g., Analgesia, Anti-inflammatory) PK->Efficacy Guides Dose Selection & Timing MOA Mechanism of Action Studies (e.g., Receptor Binding, Signaling) Efficacy->MOA Suggests Targets Chronic_Tox Chronic Toxicity Studies Efficacy->Chronic_Tox Justifies Further Study MOA->Efficacy Confirms Mechanism Disease_Models Advanced Disease Models Chronic_Tox->Disease_Models

Caption: A logical workflow for the preclinical in vivo evaluation of this compound.

Conclusion and Future Directions

While the therapeutic potential of the hasubanan alkaloid class is intriguing, specific data for this compound is currently unavailable. The application notes and protocols outlined above provide a roadmap for initiating the necessary preclinical research to characterize its safety, pharmacokinetic profile, and potential efficacy in rodent models. The successful completion of these foundational studies is a prerequisite for any further development of this compound as a potential therapeutic agent. Researchers are strongly encouraged to conduct these studies to fill the existing knowledge gap and to publish their findings to advance the field.

References

formulation of 16-Oxoprometaphanine for animal administration

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Specific Data for 16-Oxoprometaphanine

Initial literature and data searches did not yield specific information on the . The following application notes and protocols are therefore based on general principles for the formulation of novel alkaloids with presumed poor aqueous solubility, using this compound as a representative compound.

Application Note: General Strategy for Parenteral Formulation of Novel Alkaloids for Animal Research

The development of a suitable formulation is a critical step in the preclinical evaluation of novel therapeutic agents such as new alkaloids. For in vivo studies in animals, particularly those requiring systemic exposure, a parenteral (injectable) formulation is often necessary. Alkaloids, a diverse group of naturally occurring compounds containing nitrogen, frequently present formulation challenges due to their complex structures and potential for poor water solubility.[1][2][3][4][5] This document outlines a general strategy for the formulation of a novel alkaloid, exemplified by "this compound," for animal administration, focusing on achieving a safe and effective injectable dosage form.

The primary goal is to develop a formulation that solubilizes the active pharmaceutical ingredient (API) at the desired concentration, is stable, and is biocompatible to minimize adverse reactions at the injection site.[6][7] The selection of excipients is crucial and depends on the physicochemical properties of the alkaloid, the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous), and the animal species being studied.[7]

Experimental Workflow for Formulation Development

The process of developing a parenteral formulation for a novel alkaloid can be systematically approached as illustrated in the workflow diagram below. This process begins with fundamental characterization of the drug substance and progresses through solubility screening, excipient selection, and finally, the preparation and testing of the final dosage form.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solubility Enhancement cluster_2 Phase 3: Formulation & Preparation cluster_3 Phase 4: Quality Control A Physicochemical Characterization of this compound (API) (pKa, logP, melting point) B Aqueous Solubility Determination (in water, PBS) A->B C Solubility Screening in Co-solvents & Surfactants B->C D pH Adjustment Studies B->D E Complexation with Cyclodextrins B->E F Excipient Compatibility & Selection C->F D->F E->F G Prototype Formulation Preparation F->G H Sterile Filtration G->H I Final Formulation Analysis (Concentration, pH, Osmolality) H->I J Short-term Stability Assessment I->J

Caption: Experimental workflow for developing a parenteral formulation.

Table 1: Common Excipients for Parenteral Formulations of Poorly Soluble Compounds

The selection of appropriate excipients is critical for the successful formulation of a poorly soluble alkaloid.[6][8] This table summarizes common excipients used in injectable drug products.[8][9]

Excipient Category Examples Function Typical Concentration Range (Parenteral)
Solvents/Co-solvents Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 300/400, GlycerinTo dissolve the API and increase solubility.10 - 60%
Surfactants/Solubilizing Agents Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® ELTo increase aqueous solubility by forming micelles.0.1 - 10%
Buffering Agents Phosphate buffers (sodium phosphate), Citrate buffers (sodium citrate), Acetate buffersTo maintain a stable pH and enhance solubility and stability.10 - 100 mM
Tonicity Modifiers Sodium Chloride, Dextrose, MannitolTo adjust the osmolality of the formulation to be isotonic with physiological fluids.q.s. to isotonicity (~280-300 mOsm/kg)
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)To form inclusion complexes with the API, enhancing solubility.5 - 40%

Protocol 1: Preparation of a Sterile Injectable Formulation of "this compound"

This protocol provides a general method for preparing a sterile injectable formulation of a novel alkaloid, assuming it is poorly soluble in water. Note: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Materials:

  • "this compound" (API)

  • Selected solubilizing agent (e.g., HP-β-CD or Polysorbate 80)

  • Selected co-solvent (e.g., PEG 400)

  • Buffer solution (e.g., sterile phosphate-buffered saline, PBS, pH 7.4)

  • Sterile water for injection (WFI)

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • Vehicle Preparation:

    • Based on solubility screening, prepare the vehicle. For example, to prepare a vehicle containing 20% HP-β-CD in PBS, dissolve the appropriate amount of HP-β-CD in PBS with gentle stirring until a clear solution is obtained.

  • Dissolution of "this compound":

    • Slowly add the accurately weighed "this compound" powder to the prepared vehicle while vortexing or sonicating.

    • Continue mixing until the API is completely dissolved. Gentle heating may be applied if the compound is known to be heat-stable.

  • pH Measurement and Adjustment:

    • Measure the pH of the resulting solution.

    • If necessary, adjust the pH to the desired range (typically close to physiological pH 7.4) using 0.1 N HCl or 0.1 N NaOH. Add the acid or base dropwise while continuously monitoring the pH.

  • Final Volume Adjustment:

    • Add sterile WFI or PBS to reach the final target volume and concentration.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a sterile, depyrogenated vial.

  • Quality Control:

    • Visually inspect the final formulation for any particulate matter.

    • Measure the final pH and osmolality.

    • Perform an assay to confirm the final concentration of "this compound."

Decision Pathway for Formulation Strategy

The choice of formulation strategy is dictated by the physicochemical properties of the alkaloid. The following diagram illustrates a decision-making process.

G A Is this compound soluble in aqueous buffer (pH 7.4)? B Simple aqueous solution (Buffered Saline) A->B Yes C Is solubility pH-dependent? A->C No D pH-adjusted formulation C->D Yes F Use of co-solvents (e.g., PEG 400, Propylene Glycol) C->F No E Is solubility sufficient with pH adjustment? D->E E->B Yes E->F No G Is solubility sufficient with co-solvents? F->G G->B Yes H Use of surfactants or complexing agents (e.g., Polysorbate 80, HP-β-CD) G->H No I Consider alternative delivery systems (e.g., lipid emulsions, nanoparticles) H->I If still insufficient

Caption: Decision tree for selecting a formulation strategy.

Protocol 2: General Procedure for Animal Administration

This protocol outlines general steps for administering the formulated "this compound" to laboratory animals. Note: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.

Materials:

  • Sterile formulation of "this compound"

  • Appropriately sized sterile syringes and needles

  • Animal restraint devices, if necessary

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Accurately weigh the animal to determine the correct dose volume.

    • Properly restrain the animal to ensure accurate and safe administration.

  • Dose Preparation:

    • Calculate the required volume of the formulation based on the animal's weight and the target dose.

    • Aseptically withdraw the calculated volume into a sterile syringe.

  • Administration:

    • Select the appropriate route of administration (e.g., intravenous, intraperitoneal, subcutaneous) as dictated by the experimental design.

    • Disinfect the injection site with 70% ethanol.

    • Administer the formulation slowly and carefully.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of adverse reactions at the injection site (e.g., swelling, redness) and systemically (e.g., changes in behavior, respiration).

    • Record all observations.

Animal Administration and Monitoring Workflow

The following diagram illustrates the workflow for animal dosing and subsequent monitoring.

G A Animal Acclimatization B Weigh Animal & Calculate Dose A->B C Prepare Dose in Syringe B->C D Administer Formulation (Specify Route: IV, IP, SC) C->D E Immediate Post-Dose Monitoring (for acute adverse effects) D->E F Long-term Monitoring (as per study protocol) E->F G Sample Collection (e.g., blood for PK studies) F->G

References

Application Notes and Protocols: Measuring the Binding Affinity of 16-Oxoprometaphanine to Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to measuring the binding affinity of the novel compound 16-Oxoprometaphanine to its putative target, the serine/threonine-protein kinase B-raf (BRAF), a key component of the MAPK/ERK signaling pathway. Detailed protocols for two widely used biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), are presented. Furthermore, this note includes data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Preliminary computational modeling studies suggest that it may interact with key signaling proteins involved in cell proliferation and survival. One of the primary putative targets is the BRAF kinase, a critical node in the MAPK/ERK signaling pathway. Dysregulation of this pathway is implicated in various human cancers.[1][2]

Accurate determination of the binding affinity of this compound to BRAF is a critical step in its validation as a potential drug candidate. The equilibrium dissociation constant (KD), a measure of the binding affinity, provides valuable information about the potency and specificity of the interaction.[3] This application note outlines detailed protocols for quantifying this interaction using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The binding of extracellular growth factors to receptor tyrosine kinases (RTKs) on the cell surface initiates a phosphorylation cascade that leads to the activation of the terminal effector kinases, ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate gene expression. This compound is hypothesized to inhibit the kinase activity of BRAF, thereby blocking downstream signaling.

MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK1/2 MEK1/2 BRAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1/2->Transcription Factors Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression This compound This compound This compound->BRAF

Figure 1: Simplified MAPK/ERK Signaling Pathway. This compound is shown to inhibit BRAF.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding of an analyte (this compound) to a ligand (BRAF) immobilized on a sensor chip.[4][5] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons.

SPR_Workflow prep 1. Sample Preparation (BRAF and this compound) immobilization 2. BRAF Immobilization on Sensor Chip prep->immobilization binding_assay 3. Analyte Injection (this compound) immobilization->binding_assay regeneration 4. Surface Regeneration binding_assay->regeneration data_analysis 5. Data Analysis (Kinetic and Affinity Constants) binding_assay->data_analysis regeneration->binding_assay Next Concentration

Figure 2: General workflow for an SPR experiment.
  • Reagent Preparation:

    • Running Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.005% (v/v) Tween 20.

    • Immobilization Buffer: 10 mM sodium acetate, pH 5.0.

    • Ligand (BRAF): Recombinant human BRAF protein diluted to 20 µg/mL in immobilization buffer.

    • Analyte (this compound): Prepare a stock solution of 10 mM this compound in 100% DMSO. Create a serial dilution in running buffer to obtain a concentration range from 1 nM to 10 µM. The final DMSO concentration should not exceed 1%.

    • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.

  • BRAF Immobilization:

    • Equilibrate a CM5 sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[6]

    • Inject the BRAF solution over the activated surface until the desired immobilization level (approximately 10,000 RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.[6]

    • A reference flow cell should be prepared similarly but without the injection of BRAF.

  • Binding Analysis:

    • Inject the serially diluted this compound solutions over the immobilized BRAF and reference flow cells at a flow rate of 30 µL/min for 180 seconds (association phase).

    • Allow the buffer to flow for 300 seconds to monitor the dissociation phase.

    • Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.

    • Include several buffer blanks (running buffer with DMSO) in the injection series to allow for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the buffer blank sensorgrams from the analyte sensorgrams.

    • Fit the processed data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[3][7] In an ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the protein (BRAF), and the resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

ITC_Workflow prep 1. Sample Preparation (BRAF and this compound in matched buffer) loading 2. Loading Samples (BRAF in cell, this compound in syringe) prep->loading titration 3. Titration Experiment loading->titration data_analysis 4. Data Analysis (Thermodynamic Parameters) titration->data_analysis

Figure 3: General workflow for an ITC experiment.
  • Reagent Preparation:

    • Dialysis Buffer: PBS, pH 7.4.

    • Protein (BRAF): Dialyze purified BRAF protein against the dialysis buffer overnight at 4°C. After dialysis, determine the protein concentration and dilute to a final concentration of 10 µM.

    • Ligand (this compound): Dissolve this compound in the final dialysis buffer to a concentration of 100 µM. Ensure the buffer is identical to the protein buffer to minimize heats of dilution.[8]

    • Degas all solutions before use.

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Load the sample cell with the 10 µM BRAF solution.

    • Load the injection syringe with the 100 µM this compound solution.[7]

    • Perform a single 0.4 µL initial injection followed by 19 subsequent 2 µL injections at 150-second intervals.

    • Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the corrected data to a single-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Kinetic and Affinity Data from SPR

AnalyteTargetka (1/Ms)kd (1/s)KD (nM)
This compoundBRAF1.2 x 1056.0 x 10-45.0
Control CompoundBRAF8.5 x 1041.7 x 10-2200

Table 2: Hypothetical Thermodynamic Data from ITC

LigandTargetKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
This compoundBRAF6.51.02-12.51.3-11.2
Control CompoundBRAF2500.98-8.2-0.9-9.1

Conclusion

The protocols described in this application note provide a robust framework for determining the binding affinity of this compound to its putative target, BRAF. Both SPR and ITC offer complementary information, with SPR providing kinetic data and ITC yielding a complete thermodynamic profile of the interaction. The accurate measurement of these binding parameters is essential for the continued development of this compound as a potential therapeutic agent.

References

Experimental Use of 16-Oxoprometaphanine as an Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

16-Oxoprometaphanine is a hasubanan-type alkaloid that has been isolated from the plant Stephania japonica. While its chemical structure has been characterized, extensive research on its specific biological activities, particularly as an enzyme inhibitor, is not publicly available. This document aims to provide a framework for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as an enzyme inhibitor. Due to the limited direct data on this specific compound, this document outlines general protocols and application notes based on the broader understanding of alkaloids from the Stephania genus, which are known to possess a variety of pharmacological activities potentially linked to enzyme inhibition.

Introduction

Alkaloids from the genus Stephania have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. These activities are often mediated through the inhibition of specific enzymes. This compound, with the chemical formula C₂₀H₂₃NO₆ and CAS number 58738-31-1, is a constituent of Stephania japonica[1][2]. Although its precise enzymatic targets have not been identified in the available literature, its structural class suggests potential interactions with various enzyme families.

This document provides hypothetical application notes and generalized experimental protocols to guide the initial investigation of this compound as an enzyme inhibitor.

Potential Enzymatic Targets (Hypothetical)

Based on the known activities of related alkaloids, the following enzyme families are suggested as potential targets for initial screening of this compound:

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is associated with anti-inflammatory effects.

  • Lipoxygenases (LOX): Another key enzyme family in the inflammatory pathway.

  • Kinases: Many alkaloids exhibit antitumor activity by inhibiting protein kinases involved in cell signaling pathways.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a target for neuroprotective and cognitive-enhancing drugs.

  • Topoisomerases: These enzymes are crucial for DNA replication and are common targets for anticancer agents.

Quantitative Data Summary (Hypothetical)

As no quantitative data for the enzyme inhibitory activity of this compound is currently available, the following table is a template for researchers to populate with their experimental findings.

Enzyme TargetAssay TypeIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
e.g., COX-2e.g., FluorometricDataDatae.g., Competitive
e.g., AChEe.g., ColorimetricDataDatae.g., Non-competitive
e.g., EGFR Kinasee.g., LuminescenceDataDatae.g., ATP-competitive

Experimental Protocols

The following are generalized protocols that can be adapted for screening this compound against various enzyme targets.

General Enzyme Inhibition Assay Protocol (Colorimetric)

This protocol describes a general workflow for a colorimetric enzyme inhibition assay.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer

  • Detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add assay buffer to all wells.

  • Add varying concentrations of this compound to the test wells. Add solvent control (DMSO) to the control wells.

  • Add the target enzyme to all wells except the blank.

  • Incubate the plate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate for a specific reaction time (e.g., 30 minutes).

  • Stop the reaction (if necessary) and add the detection reagent.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution add_compound Add Compound/ Control prep_compound->add_compound prep_reagents Prepare Assay Reagents add_buffer Add Buffer to 96-well Plate prep_reagents->add_buffer add_buffer->add_compound add_enzyme Add Enzyme add_compound->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubation add_substrate->incubate add_detection Add Detection Reagent incubate->add_detection read_plate Read Plate add_detection->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: General workflow for a colorimetric enzyme inhibition assay.

Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol is designed to screen for inhibition of protein kinases.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound.

  • Add kinase, substrate, and this compound to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the appropriate temperature for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent as per the kit manufacturer's instructions.

  • Read the luminescence signal using a luminometer.

  • The amount of ATP consumed is proportional to the kinase activity. A decrease in signal in the presence of this compound indicates inhibition.

  • Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathway Visualization (Hypothetical)

Should this compound be found to inhibit a key signaling kinase (e.g., a receptor tyrosine kinase), the following diagram illustrates a hypothetical signaling pathway that could be affected.

signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds and Activates RAS RAS RTK->RAS Activates Inhibitor This compound Inhibitor->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The provided application notes and protocols serve as a starting point for the investigation of this compound as a potential enzyme inhibitor. Due to the absence of specific data, the initial steps should involve broad screening against a panel of enzymes, particularly those implicated in inflammation and cancer, given the known activities of related natural products. Subsequent studies should focus on determining the mode of inhibition, specificity, and cellular effects of this compound to validate its potential as a pharmacological tool or a lead compound for drug development.

References

Application Notes and Protocols for Radiolabeling of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a complex polycyclic alkaloid with potential applications in various research areas. Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive study of biological processes in vivo. The development of a radiolabeled version of this compound, specifically [¹¹C]this compound, would enable researchers to investigate its pharmacokinetics, biodistribution, and target engagement in living organisms.

This document provides a detailed protocol for the synthesis of a suitable precursor and the subsequent radiolabeling of this compound with Carbon-11. The chosen method is a palladium-mediated cross-coupling reaction using [¹¹C]carbon monoxide, a versatile and well-established technique for the introduction of a carbonyl group in complex molecules.

Experimental Protocols

Synthesis of the Labeling Precursor: 16-Iodo-16-desoxo-prometaphanine

The successful radiolabeling of this compound with [¹¹C]CO requires a precursor molecule appropriately functionalized for a palladium-catalyzed carbonylation reaction. Here, we propose the synthesis of a 16-iodo-16-desoxo-prometaphanine derivative.

Reaction Scheme:

Step 1: Reduction of the Ketone this compound is first reduced to the corresponding 16-hydroxy-prometaphanine.

Step 2: Formation of a Vinyl Triflone The hydroxyl group is then converted to a vinyl triflone, a good leaving group for palladium-catalyzed reactions.

Step 3: Iodination The vinyl triflone is subsequently converted to the 16-iodo-16-desoxo-prometaphanine precursor.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reduction of this compound:

    • Dissolve this compound in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride in small portions.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 16-hydroxy-prometaphanine by silica gel chromatography.

  • Formation of the Vinyl Triflone:

    • Dissolve the 16-hydroxy-prometaphanine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Add pyridine, followed by the slow addition of trifluoromethanesulfonic anhydride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

    • Dry the organic layer, filter, and concentrate.

    • Purify the vinyl triflone by silica gel chromatography.

  • Synthesis of 16-Iodo-16-desoxo-prometaphanine:

    • To a solution of the vinyl triflone in DMF, add sodium iodide and copper(I) iodide.

    • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC.

    • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.

    • Purify the final precursor, 16-iodo-16-desoxo-prometaphanine, by silica gel chromatography.

    • Characterize the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Radiolabeling of [¹¹C]this compound

This protocol describes the palladium-mediated carbonylation of the 16-iodo-16-desoxo-prometaphanine precursor with [¹¹C]carbon monoxide.

Materials:

  • 16-Iodo-16-desoxo-prometaphanine precursor

  • [¹¹C]Carbon monoxide ([¹¹C]CO) produced from a cyclotron

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Anhydrous solvent (e.g., THF or DMF)

  • Automated radiochemistry synthesis module

  • High-performance liquid chromatography (HPLC) system for purification

  • Gas chromatography (GC) for residual solvent analysis

  • Radiation detectors

Procedure:

  • Preparation:

    • Prepare a solution of the 16-iodo-16-desoxo-prometaphanine precursor, palladium catalyst, and ligand in the chosen anhydrous solvent in a reaction vessel suitable for the automated synthesis module.

  • [¹¹C]CO Production and Trapping:

    • [¹¹C]Carbon dioxide produced from the cyclotron is converted to [¹¹C]carbon monoxide by passing it over a heated molybdenum or zinc column.

    • The [¹¹C]CO is then trapped on a suitable trap (e.g., a silica gel loop) at low temperature (e.g., -196 °C).

  • Radiolabeling Reaction:

    • The trapped [¹¹C]CO is released and delivered to the reaction vessel containing the precursor solution.

    • The reaction is heated to a specific temperature (e.g., 80-120 °C) for a short period (e.g., 5-10 minutes).

    • The progress of the radiolabeling reaction is monitored by radio-TLC or radio-HPLC.

  • Purification:

    • Upon completion, the reaction mixture is quenched and diluted.

    • The crude product is purified by semi-preparative HPLC using a suitable mobile phase and column to isolate [¹¹C]this compound.

  • Formulation and Quality Control:

    • The HPLC fraction containing the product is collected, and the solvent is removed under a stream of nitrogen with gentle heating.

    • The final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol).

    • Quality control tests are performed, including:

      • Radiochemical Purity: Determined by analytical HPLC.

      • Specific Activity: Calculated from the amount of radioactivity and the mass of the product.

      • Residual Solvents: Analyzed by GC.

      • pH and Sterility: As required for in vivo studies.

Data Presentation

ParameterPrecursor SynthesisRadiolabeling
Starting Material This compound16-Iodo-16-desoxo-prometaphanine
Key Reagents NaBH₄, Tf₂O, NaI, CuI[¹¹C]CO, Pd catalyst, Ligand
Solvent MeOH, DCM, DMFTHF or DMF
Reaction Temperature 0 °C to 100 °C (step-dependent)80 - 120 °C
Reaction Time Several hours per step5 - 10 minutes
Purification Method Silica Gel ChromatographySemi-preparative HPLC
Expected Yield 10-20% overall yield for the precursor> 20% (decay-corrected)
Quality Control ¹H NMR, ¹³C NMR, Mass SpectrometryRadio-HPLC, GC, pH, Sterility

Diagrams

Experimental Workflow for Radiolabeling

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling 16_Oxo This compound 16_OH 16-Hydroxy-prometaphanine 16_Oxo->16_OH Reduction Vinyl_Triflone Vinyl Triflone Intermediate 16_OH->Vinyl_Triflone Triflation Precursor 16-Iodo-16-desoxo-prometaphanine Vinyl_Triflone->Precursor Iodination Radiolabeling_Reaction Pd-mediated [¹¹C]Carbonylation Precursor->Radiolabeling_Reaction Cyclotron Cyclotron [¹¹C]CO₂ Production CO_Conversion [¹¹C]CO Conversion Cyclotron->CO_Conversion CO_Conversion->Radiolabeling_Reaction Purification HPLC Purification Radiolabeling_Reaction->Purification QC Quality Control Purification->QC Final_Product [¹¹C]this compound QC->Final_Product

Caption: Workflow for the synthesis of the precursor and radiolabeling of [¹¹C]this compound.

Signaling Pathway (Logical Relationship)

G Start Start: this compound Precursor_Synthesis Synthesize Precursor (16-Iodo-16-desoxo-prometaphanine) Start->Precursor_Synthesis Radiolabeling Radiolabel with [¹¹C]CO Precursor_Synthesis->Radiolabeling Purification_QC Purify and Perform Quality Control Radiolabeling->Purification_QC End End: Injectable [¹¹C]this compound Purification_QC->End

Troubleshooting & Optimization

16-Oxoprometaphanine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 16-Oxoprometaphanine.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Key properties include:

  • Molecular Weight: 373.4 g/mol [1]

  • Hydrogen Bond Acceptor Count: 6.0[1]

  • Predicted GI Absorption: Good[1]

The presence of multiple hydrogen bond acceptors suggests that it can interact with protic solvents. Its moderate molecular weight is also a factor in its solubility profile.

Q3: Can pH be adjusted to improve the solubility of this compound?

While the exact structure and pKa are not detailed, many alkaloid-like structures have ionizable groups. Therefore, adjusting the pH of the solvent is a primary strategy to enhance solubility. For compounds with basic functional groups, lowering the pH will lead to protonation and increased solubility in aqueous media. Conversely, for acidic compounds, increasing the pH will enhance solubility. It is crucial to determine the pKa of this compound to optimize the pH for solubilization.

Q4: What general strategies can be employed if this compound exhibits poor solubility in my experimental system?

Several techniques can be used to enhance the solubility of poorly soluble compounds.[2] These can be broadly categorized as physical and chemical modifications.[3] Common approaches include:

  • Co-solvency: Introducing a water-miscible organic solvent.

  • Use of Surfactants: To reduce surface tension and promote micellar solubilization.[3][4]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area for dissolution.[3][5]

  • Formulation Approaches: Such as solid dispersions or lipid-based formulations.[6]

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Possible Causes and Solutions:

CauseSuggested SolutionExperimental Protocol
Insufficient Agitation/Time Ensure adequate mixing (vortexing, sonication) and allow sufficient time for dissolution (e.g., 24 hours) at a controlled temperature.See Protocol 1
Incorrect pH Systematically vary the pH of your buffer. If the compound has basic properties, try lowering the pH (e.g., pH 4-6). If acidic, try increasing the pH (e.g., pH 7.5-9).See Protocol 2
Low Intrinsic Solubility Introduce a co-solvent such as DMSO, ethanol, or PEG 400. Start with a small percentage (e.g., 1-5%) and increase if necessary.See Protocol 3
Issue 2: Precipitation is observed after initial dissolution.

Possible Causes and Solutions:

CauseSuggested SolutionExperimental Protocol
Supersaturation The initial concentration exceeds the thermodynamic solubility in the final medium. Prepare a more concentrated stock in an organic solvent and perform a serial dilution into the aqueous buffer.See Protocol 3
Change in pH or Temperature Ensure the pH and temperature of the stock solution and the final medium are compatible and stable.Monitor pH and temperature throughout the experiment.
Compound Instability The compound may be degrading. Assess the stability of this compound in your chosen solvent and buffer system over time using techniques like HPLC.See Protocol 4

Quantitative Data Summary

As specific quantitative solubility data for this compound is not publicly available, the following table provides a template for researchers to populate with their experimental findings. This will allow for easy comparison of solubility in different solvent systems.

Solvent SystemTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations
Deionized Water25
PBS (pH 7.4)25
5% DMSO in PBS (pH 7.4)25
10% Ethanol in Water25
User-defined Buffer 1
User-defined Buffer 2

Experimental Protocols

Protocol 1: Basic Solubility Assessment

  • Add a pre-weighed amount of this compound to a known volume of the desired solvent in a clear vial.

  • Cap the vial and vortex for 2 minutes.

  • Place the vial on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours.

  • Visually inspect for undissolved particles.

  • If undissolved solid is present, centrifuge the suspension at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant and analyze the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol 2: pH-Dependent Solubility Profiling

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples as described in Protocol 1 (24 hours at a constant temperature).

  • After equilibration, filter or centrifuge the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant for each pH value.

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 3: Co-solvent Screening

  • Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol).

  • Create a series of solvent systems by adding the organic stock solution to your aqueous buffer to achieve different final co-solvent percentages (e.g., 1%, 5%, 10%, 20%).

  • Observe for any precipitation upon addition.

  • Equilibrate and determine the solubility in each co-solvent system as described in Protocol 1.

Protocol 4: Stability Assessment using HPLC

  • Prepare a solution of this compound in the desired solvent/buffer system at a known concentration.

  • Immediately inject a sample (t=0) into an HPLC system and record the peak area of the parent compound.

  • Store the solution under the intended experimental conditions (e.g., temperature, light exposure).

  • Inject samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: This compound Fails to Dissolve q1 Is the pH of the medium optimized? start->q1 p1 Action: Adjust pH based on compound's pKa. (See Protocol 2) q1->p1 No q2 Is a co-solvent being used? q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Action: Introduce a co-solvent (e.g., DMSO, Ethanol). (See Protocol 3) q2->p2 No q3 Has particle size been considered? q2->q3 Yes a2_yes Yes a2_no No p2->q3 p3 Action: Consider particle size reduction (micronization/nanosuspension). q3->p3 No end_node Further formulation development required (e.g., solid dispersions, surfactants). q3->end_node Yes a3_yes Yes a3_no No p3->end_node

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

G cluster_1 Experimental Workflow for Solubility Determination step1 Step 1: Add excess this compound to solvent. step2 Step 2: Equilibrate for 24h (Constant Temperature & Agitation). step1->step2 step3 Step 3: Separate solid and liquid phases (Centrifugation/Filtration). step2->step3 step4 Step 4: Collect supernatant. step3->step4 step5 Step 5: Analyze concentration (e.g., HPLC, UV-Vis). step4->step5

Caption: A standard experimental workflow for determining the solubility of a compound.

References

Technical Support Center: Stability of Investigational Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides general recommendations and troubleshooting advice for researchers, scientists, and drug development professionals working with investigational compounds like 16-Oxoprometaphanine where public stability data may be limited. The following information is based on established principles of drug stability and analysis.

Disclaimer: No specific public data on the stability of this compound in DMSO or aqueous buffers was identified. The following guidance is general in nature and should be adapted to your specific compound and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of a novel compound in DMSO?

When storing compounds in DMSO, several factors can influence their stability:

  • Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible functional groups in the compound.[1]

  • Oxidation: While less common than hydrolysis, some compounds may be susceptible to oxidation. The presence of dissolved oxygen can be a factor.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to compound degradation or precipitation.[1] However, studies have shown that for many compounds, a limited number of freeze-thaw cycles do not cause significant loss.[1]

  • Storage Temperature: Long-term storage at room temperature can lead to degradation. One study on a large compound library showed a significant decrease in compound integrity after one year at ambient temperature.

Q2: How does pH affect compound stability in aqueous buffers?

The pH of an aqueous buffer is a critical factor in compound stability. Different functional groups on a molecule can be more or less stable at different pH values. For example, esters and amides are prone to hydrolysis, and the rate of this hydrolysis is often pH-dependent. It is crucial to assess the stability of your compound in a range of pH buffers that are relevant to your planned experiments (e.g., physiological pH ~7.4 for cell-based assays).

Q3: What are the initial steps to assess the stability of a new compound?

A tiered approach is recommended:

  • Forced Degradation Studies: Intentionally expose the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to understand its potential degradation pathways.

  • Short-Term Stability in Solvents: Assess the stability of the compound in your primary solvent (e.g., DMSO) at various concentrations and temperatures relevant to your storage and experimental conditions.

  • Aqueous Buffer Stability: Evaluate the compound's stability in the aqueous buffers you plan to use for your experiments over a relevant time course.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent assay results over time. Compound degradation in stock solution or assay buffer.Perform a stability study of your compound under the exact storage and assay conditions. Prepare fresh stock solutions for critical experiments.
Precipitation observed in stock solution. Poor solubility or compound degradation leading to less soluble products.Filter the stock solution before use. Consider a lower stock concentration or a different solvent system. Assess solubility at different concentrations and temperatures.
Loss of compound confirmed by analytical methods. Chemical instability under the tested conditions.Characterize the degradation products to understand the mechanism. Modify storage conditions (e.g., lower temperature, protect from light, use of antioxidants). For aqueous solutions, adjust the pH or use a different buffer system.

General Stability of Compounds in DMSO (Summary Data)

The following table summarizes general findings on compound stability in DMSO from published studies.

Storage Condition Duration Finding Citation
Room Temperature3 months92% of compounds remained stable.[2]
Room Temperature6 months83% of compounds remained stable.[2]
Room Temperature1 year52% of compounds remained stable.[2]
40°C (Accelerated Study)15 weeksMost compounds were found to be stable.[1]
-15°C (Freeze/Thaw)11 cyclesNo significant compound loss was observed.[1]

Experimental Protocols

Protocol 1: General Assessment of Compound Stability in DMSO and Aqueous Buffer

Objective: To determine the stability of a test compound in a selected solvent and aqueous buffer over a defined period.

Materials:

  • Test compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC or LC-MS system

  • Calibrated analytical balance and pH meter

  • Appropriate vials (glass or polypropylene)[1]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in anhydrous DMSO (e.g., 10 mM).

  • Working Solution Preparation:

    • DMSO Stability: Aliquot the DMSO stock solution into multiple vials.

    • Aqueous Buffer Stability: Dilute the DMSO stock solution into the selected aqueous buffer to the final working concentration. Ensure the final DMSO concentration is low and consistent with your experimental conditions.

  • Time Points: Store the prepared solutions under the desired temperature conditions (e.g., -20°C, 4°C, room temperature).

  • Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability), analyze the samples by a validated stability-indicating analytical method, such as HPLC or LC-MS.[3]

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0). A compound is often considered stable if the remaining percentage is within a certain range (e.g., >90%).

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Concentrated Stock in DMSO working_dmso Aliquot DMSO Stock stock->working_dmso working_buffer Dilute into Aqueous Buffer stock->working_buffer storage Store at Desired Temperatures (-20°C, 4°C, RT) working_dmso->storage working_buffer->storage analysis Analyze Samples at Time Points (T=0, 2, 4, 8, 24h) storage->analysis hplc HPLC / LC-MS Analysis analysis->hplc data Calculate % Remaining vs. T=0 hplc->data hypothetical_degradation_pathway Parent This compound (Parent Compound) Deg1 Degradation Product A (e.g., Hydrolysis Product) Parent->Deg1 Aqueous Buffer (pH dependent) Deg2 Degradation Product B (e.g., Oxidation Product) Parent->Deg2 Oxidative Stress Deg3 Further Degraded Product Deg1->Deg3

References

Technical Support Center: Optimizing Compound X (e.g., 16-Oxoprometaphanine) Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Compound X, a novel cytotoxic agent, in cell-based assays. The information herein is intended to help optimize experimental conditions and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Compound X in a cell viability assay?

A1: For initial screening, a broad concentration range is recommended to determine the potency of Compound X on your specific cell line. A common starting point is a serial dilution from 100 µM down to 1 nM. This allows for the determination of an IC50 (half-maximal inhibitory concentration) value, which is crucial for subsequent experiments.

Q2: How should I dissolve and store Compound X?

A2: Due to its hydrophobic nature, Compound X should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working concentrations for your assay, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: I am observing significant cell death even at very low concentrations of Compound X. What could be the cause?

A3: If you are experiencing excessive cytotoxicity, consider the following:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Compound X.

  • Initial Seeding Density: A low initial cell seeding density can make the cells more susceptible to cytotoxic agents. Ensure you are using an optimal seeding density for your chosen cell line and assay duration.

  • Compound Stability: The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts.

  • Solvent Toxicity: Although unlikely at low concentrations, ensure your final DMSO concentration is not exceeding a non-toxic level for your cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes for compound addition. To minimize edge effects, avoid using the outermost wells of the plate for experimental data; instead, fill them with sterile medium or PBS.
No significant effect on cell viability observed The concentration range tested is too low, the incubation time is too short, or the compound is inactive.Test a higher concentration range (e.g., up to 1 mM). Extend the incubation period (e.g., from 24 hours to 48 or 72 hours). Verify the identity and purity of your compound stock.
Precipitation of the compound in the culture medium The compound has low solubility in aqueous solutions, and the concentration used exceeds its solubility limit.Prepare a fresh dilution from your stock solution. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. Visually inspect the wells for any precipitate after adding the compound.

Experimental Protocols

Protocol 1: Determining IC50 using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Compound X using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of Compound X in your cell culture medium.

  • Treatment: Remove the old medium from the wells and add the 2X compound dilutions. Also, include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the concentration-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Apoptosis_Signaling_Pathway cluster_cell Cell cluster_mito Mitochondrial Events Compound X Compound X Bax/Bak Bax/Bak Compound X->Bax/Bak activates Bcl-2 Bcl-2 Compound X->Bcl-2 inhibits Cell Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax/Bak->Mitochondrion permeabilizes Bcl-2->Bax/Bak Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway activated by Compound X.

Experimental Workflow

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_compound Prepare serial dilutions of Compound X adhere->prepare_compound treat_cells Treat cells with Compound X prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_plate Read absorbance mtt_assay->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of Compound X.

Technical Support Center: 16-Oxoprometaphanine Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the biological analysis of 16-Oxoprometaphanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound quantification?

A1: The most common sources of variability in this compound quantification assays, such as ELISA or LC-MS, include sample matrix effects, non-specific binding of antibodies (for immunoassays), ion suppression (for mass spectrometry), and improper sample collection and handling. It is crucial to use appropriate internal standards and matrix-matched calibrators to minimize this variability.

Q2: How can I avoid false-positive results in my this compound immunoassay?

A2: False-positive results in immunoassays can arise from cross-reactivity with structurally similar compounds or interfering substances in the sample matrix. To mitigate this, it is recommended to confirm all positive results with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Using highly specific monoclonal antibodies and optimizing assay conditions (e.g., blocking buffers, washing steps) can also reduce the incidence of false positives.

Q3: What is the recommended method for confirming a positive this compound screen?

A3: The gold standard for confirmation of a positive this compound screen is LC-MS/MS. This technique offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of the analyte, thus minimizing the risk of false positives that can occur with less specific screening methods like immunoassays.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA Assays

High background in an Enzyme-Linked Immunosorbent Assay (ELISA) can mask the true signal from this compound, leading to inaccurate quantification.

Potential Cause Recommended Solution
Insufficient washingIncrease the number and vigor of wash steps between antibody and substrate incubations.
Inadequate blockingOptimize the blocking buffer concentration and incubation time. Consider trying different blocking agents (e.g., BSA, non-fat dry milk).
Non-specific antibody bindingTitrate the primary and secondary antibody concentrations to determine the optimal dilution with the best signal-to-noise ratio.
Substrate instabilityPrepare the substrate solution immediately before use and protect it from light.
Issue 2: Poor Reproducibility in LC-MS/MS Quantification

Inconsistent results in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis can compromise the reliability of your data.

Potential Cause Recommended Solution
Matrix effects (ion suppression/enhancement)Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. Use a stable isotope-labeled internal standard.
Inconsistent sample extractionEnsure precise and consistent execution of the extraction protocol. Automate liquid handling steps if possible.
LC column degradationFlush the column regularly and use a guard column to protect it. Replace the column if performance deteriorates.
Instrument variabilityPerform regular instrument calibration and maintenance. Monitor system suitability parameters throughout the analytical run.
Issue 3: Unexpected Results in Cell-Based Assays

Cell-based assays investigating the biological activity of this compound can be affected by various factors leading to unexpected outcomes.

Potential Cause Recommended Solution
Cytotoxicity of the compoundPerform a cell viability assay (e.g., MTT, LDH) in parallel to your functional assay to determine the cytotoxic concentration of this compound.
Instability of the compound in culture mediaAssess the stability of this compound in your specific cell culture media over the time course of the experiment.
Off-target effectsUse appropriate negative and positive controls. Consider using a structurally related but inactive compound as a negative control.
Cell line variabilityEnsure consistent cell passage number and health. Regularly check for mycoplasma contamination.

Experimental Protocols

Protocol 1: Generic ELISA for this compound Quantification
  • Coating: Coat a 96-well microplate with a capture antibody specific for this compound overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards, controls, and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Generic LC-MS/MS Method for this compound Confirmation
  • Sample Preparation: Perform a solid-phase extraction (SPE) of the sample to isolate this compound and remove interfering substances.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.

    • Collision Energy: Optimize for each transition.

Visualizations

troubleshooting_workflow start Inaccurate Assay Result check_sample Verify Sample Integrity (Collection, Storage, Handling) start->check_sample check_reagents Check Reagent Quality (Expiration, Storage) start->check_reagents check_protocol Review Experimental Protocol start->check_protocol instrument_cal Confirm Instrument Calibration check_sample->instrument_cal check_reagents->instrument_cal check_protocol->instrument_cal analyze_controls Analyze Control Data (Positive, Negative, Blanks) instrument_cal->analyze_controls troubleshoot_specific Troubleshoot Specific Artifact (e.g., High Background, Poor Reproducibility) analyze_controls->troubleshoot_specific Anomalies Detected re_run_assay Re-run Assay with Corrections analyze_controls->re_run_assay Controls OK troubleshoot_specific->re_run_assay signaling_pathway compound This compound receptor Target Receptor compound->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production (e.g., cAMP, IP3) effector->second_messenger kinase_cascade Kinase Cascade Activation second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

Technical Support Center: Refining Analytical Detection of 16-Oxoprometaphanine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the analytical detection of 16-Oxoprometaphanine and its metabolites. The information provided is based on established methodologies for the analysis of structurally similar compounds, such as opioids and alkaloids, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analytical detection of this compound metabolites.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. For basic compounds, a higher pH (e.g., using ammonium bicarbonate) or a lower pH (e.g., with formic or acetic acid) can improve peak shape.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry (e.g., C18, phenyl-hexyl). Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also mitigate tailing.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Sensitivity/Poor Signal Intensity Inefficient ionization.Optimize electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Test both positive and negative ionization modes, although amine-containing compounds like this compound generally ionize well in positive mode.
Matrix effects causing ion suppression.[1][2]Improve sample preparation to remove interfering matrix components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[2] Diluting the sample can also reduce matrix effects. A stable isotope-labeled internal standard (SIL-IS) can help compensate for matrix effects.[2]
Suboptimal fragmentation in MS/MS.Optimize the collision energy for the specific precursor-to-product ion transitions of this compound. Perform a product ion scan to identify the most intense and stable fragment ions.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix components co-eluting with the analyte.Enhance chromatographic separation by modifying the gradient profile or changing the stationary phase. Improve sample cleanup procedures.
Carryover from previous injections.Implement a robust needle wash protocol using a strong organic solvent. Inject blank samples between high-concentration samples to assess and mitigate carryover.
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phases daily and ensure proper mixing.
Column degradation.Use a guard column to protect the analytical column. If retention times continue to shift, replace the column.
Poor Recovery During Sample Preparation Inefficient extraction from the biological matrix.Optimize the pH of the extraction solvent. For alkaloids, extraction is often performed under basic conditions to ensure the analyte is in its free base form.[3] Test different organic solvents for LLE or different sorbents and elution solvents for SPE.
Analyte binding to labware.Use low-binding tubes and pipette tips. Silanized glassware can also be used.
Analyte degradation.Keep samples on ice or at 4°C during processing.[4] Investigate the stability of this compound under different pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for the quantitative analysis of this compound metabolites in biological matrices?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drug metabolites like this compound in biological matrices such as plasma and urine.[5] This method offers high sensitivity, selectivity, and the ability to handle complex sample matrices.[1][5]

Q2: How can I minimize matrix effects when analyzing this compound in plasma?

A2: Matrix effects, particularly ion suppression from phospholipids in plasma, are a common challenge. To minimize these effects, consider the following:

  • Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove phospholipids and other interfering substances.[2]

  • Chromatography: Use a chromatographic method that separates the analyte from the bulk of the matrix components.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.[2]

Q3: What type of sample preparation is recommended for extracting this compound from urine?

A3: For urine samples, a "dilute-and-shoot" approach may be sufficient if the analyte concentration is high and the matrix is relatively clean.[6][7] However, for lower concentrations, a solid-phase extraction (SPE) is recommended to concentrate the analyte and remove salts and other interferences. A mixed-mode cation exchange SPE sorbent can be effective for retaining and isolating basic compounds like this compound.

Q4: In which ionization mode should I expect to see the best signal for this compound?

A4: Given its chemical structure, which likely contains nitrogen atoms, this compound is expected to ionize most efficiently in the positive electrospray ionization (ESI+) mode.

Q5: What are the key validation parameters to assess for a quantitative bioanalytical method for this compound?

A5: A full method validation should include the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., a stable isotope-labeled analog of this compound).

    • Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
  • Sample Pre-treatment:

    • To 200 µL of urine sample, add 25 µL of internal standard solution.

    • Add 200 µL of 2% phosphoric acid to acidify the sample.

    • Vortex for 30 seconds.

  • SPE Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 2% phosphoric acid, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary (Illustrative)

The following tables present representative quantitative data for the analysis of similar opioid metabolites. This data is for illustrative purposes to demonstrate expected performance characteristics of a validated LC-MS/MS method.

Table 1: Calibration Curve Parameters for a Representative Opioid Metabolite in Plasma

ParameterValue
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Regression ModelLinear, 1/x² weighting

Table 2: Accuracy and Precision for a Representative Opioid Metabolite in Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1≤ 1585 - 115≤ 1585 - 115
Low QC0.3≤ 1585 - 115≤ 1585 - 115
Mid QC10≤ 1585 - 115≤ 1585 - 115
High QC80≤ 1585 - 115≤ 1585 - 115

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma/Urine) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: General experimental workflow for the analysis of this compound metabolites.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_retention Retention Time Issues Start Poor Analytical Result PeakShape Poor Peak Shape? Start->PeakShape LowSignal Low Signal? Start->LowSignal RT_Shift Retention Time Shift? Start->RT_Shift AdjustpH Adjust Mobile Phase pH PeakShape->AdjustpH Yes ChangeColumn Change Column/Mobile Phase Additives PeakShape->ChangeColumn Still Poor OptimizeMS Optimize MS Source & Fragmentation LowSignal->OptimizeMS Yes ImproveCleanup Improve Sample Cleanup LowSignal->ImproveCleanup Still Low CheckTemp Check Column Temperature RT_Shift->CheckTemp Yes CheckMobilePhase Check Mobile Phase Preparation RT_Shift->CheckMobilePhase Still Shifting

Caption: A logical troubleshooting workflow for common analytical issues.

References

Technical Support Center: Scaling Up Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges in scaling up the synthesis of complex alkaloids, using the hypothetical molecule "16-Oxoprometaphanine" as an illustrative model. Due to the novelty of "this compound," specific reaction data is not available; therefore, this guide addresses common issues encountered during the scale-up of multi-step organic syntheses in general.

Frequently Asked Questions (FAQs)

Q1: We are beginning the scale-up of our this compound synthesis. What are the most critical differences between a lab-scale (mg-g) and a pilot-scale (kg) process?

A1: The primary challenges in scaling up a synthesis revolve around safety, cost, and reproducibility.[1][2] Key differences include:

  • Heat Transfer: Exothermic reactions that are easily managed in a flask can become dangerously uncontrollable in a large reactor due to a lower surface-area-to-volume ratio.[1][3] Proper cooling and controlled reagent addition are critical.

  • Mixing Efficiency: Achieving homogeneous mixing in a large volume is more difficult and can lead to localized "hot spots," side reactions, and lower yields.

  • Reagent & Solvent Choice: Reagents and solvents that are feasible for small-scale synthesis (e.g., expensive catalysts, chlorinated solvents) may be economically or environmentally prohibitive at an industrial scale.[2][4]

  • Purification Methods: Column chromatography, a staple in research labs, is often impractical and costly for large quantities. Developing a robust crystallization method for intermediates and the final product is crucial for scalable purification.[3]

  • Process Safety & Robustness: A scaled-up process must be safe, repeatable, and robust, minimizing the use of hazardous reagents and ensuring consistent product quality.[1]

Q2: Our synthesis involves a highly polar alkaloid intermediate that is difficult to isolate. What strategies can we employ at a larger scale?

A2: Purifying highly polar compounds is a common challenge.[3] Consider the following:

  • Alternative Chromatography: If chromatography is unavoidable, consider switching from standard silica gel to reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

  • Salt Formation: Converting the polar amine intermediate into a salt (e.g., a hydrochloride or tartrate salt) can significantly alter its solubility, often making it easier to crystallize from a suitable solvent system.

  • Extraction Optimization: Standard acid-base extractions may be ineffective if the alkaloid remains in the aqueous phase.[3] After basifying the aqueous layer, use a more polar organic solvent for extraction or perform multiple extractions to improve recovery.[3]

Q3: We are considering using flow chemistry for our multi-step synthesis. What are the main advantages and challenges?

A3: Flow chemistry offers significant advantages for scaling up, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous reactions at any given time, and the potential for process automation. However, challenges remain, such as the difficulty of switching solvents between steps and handling solids or multiphase reactions within the flow system.[5][6]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Significant Drop in Yield for a Key Step at Pilot Scale 1. Inefficient Heat Transfer: Uncontrolled exotherms may be degrading the product or causing side reactions.[1] 2. Poor Mixing: Inhomogeneous reaction mixture leads to incomplete conversion. 3. Reagent Quality: Bulk reagents may have different impurity profiles than lab-grade materials.1. Monitor Internal Temperature: Use a probe to track the reaction's internal temperature. Implement controlled, portion-wise addition of reagents or use a jacketed reactor with improved cooling.[3] 2. Optimize Agitation: Evaluate different impeller types and speeds to ensure proper mixing for the reactor geometry. 3. Qualify Raw Materials: Test all new batches of starting materials and reagents to ensure they meet the required specifications.
Increased Levels of a Specific Impurity 1. Longer Reaction Times: Slower heating/cooling cycles at scale can allow side reactions more time to occur. 2. Catalyst Deactivation: The catalyst-to-substrate ratio may not scale linearly, or the catalyst may be sensitive to impurities in bulk reagents.1. Re-optimize Reaction Time: Conduct time-course studies at the pilot scale to find the optimal reaction duration. 2. Catalyst Screening: Experiment with different catalyst loadings or more robust catalysts. Ensure starting materials are free of catalyst poisons.
Difficulty Filtering the Final Product 1. Inconsistent Particle Size/Morphology: Changes in reaction or crystallization conditions can affect the physical properties of the solid product.[1] 2. Presence of Fine Particulates: Rapid crystallization can lead to fine particles that clog filters.1. Controlled Crystallization: Develop a controlled cooling and/or anti-solvent addition profile to promote the growth of larger, more uniform crystals. 2. Seeding: Introduce a small amount of the desired crystalline material (seed crystals) to guide crystallization.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table illustrates typical changes observed when scaling a hypothetical cyclization step in an alkaloid synthesis.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Key Considerations for Scale-Up
Reaction Solvent Dichloromethane (DCM)TolueneDCM is often avoided at scale due to environmental and regulatory concerns. Toluene is a common, cost-effective alternative.
Key Reagent Reagent A (High Purity)Reagent A (Bulk Grade)Cost of high-purity reagents can be prohibitive.[2] Bulk grade may introduce new impurities.
Reaction Temperature -78 °C (Dry Ice/Acetone)-60 °C (Chiller)Achieving and maintaining very low temperatures is energy-intensive and requires specialized equipment at scale.
Reagent Addition Time 5 minutes (via syringe)2 hours (via pump)Slow, controlled addition is necessary to manage exotherms in large volumes.[3]
Work-up Procedure Liquid-Liquid ExtractionLiquid-Liquid ExtractionEmulsion formation can be a greater issue at scale. May require longer settling times or anti-emulsion agents.
Purification Method Flash ChromatographyCrystallizationChromatography is generally not viable for multi-kg quantities.[3]
Yield 85%72%A drop in yield is common and requires process optimization to mitigate.
Purity (by HPLC) 99%97%New impurity profiles may emerge due to longer reaction times or different reagent grades.

Experimental Protocols

Illustrative Protocol: Scalable Crystallization of a Key Intermediate

This protocol provides a general methodology for developing a robust crystallization process suitable for scaling up.

  • Solvent Screening:

    • Determine the solubility of the crude intermediate in a range of solvents (e.g., isopropanol, ethyl acetate, acetone, toluene, heptane) at room temperature and at reflux.

    • Identify a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. This will be your primary crystallization solvent.

    • Identify a second solvent in which the compound is poorly soluble (an "anti-solvent").

  • Crystallization Procedure Development (10 g scale):

    • Dissolve 10 g of the crude intermediate in the minimum amount of hot primary solvent (e.g., 50 mL of isopropanol at 75 °C).

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the solution slowly. A linear cooling rate (e.g., 20 °C per hour) is recommended.

    • If crystallization is slow, add a small seed crystal of pure material to induce nucleation.

    • Once the solution reaches room temperature, continue cooling to 0-5 °C for 1-2 hours to maximize product recovery.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Optimization:

    • Analyze the purity of the crystalline product and the remaining mother liquor by HPLC to quantify impurity removal and yield loss.

    • If purity is insufficient, consider a pre-treatment of the crude material (e.g., charcoal treatment) or a re-crystallization.

    • If yield is low, consider adding an anti-solvent (e.g., heptane) during the cooling phase to induce further precipitation.

Visualizations

Logical Workflow for Synthesis Scale-Up

This diagram illustrates the decision-making process and workflow when transitioning a chemical synthesis from the laboratory to a pilot plant.

cluster_0 Lab Scale Development cluster_1 Scale-Up Assessment cluster_2 Pilot Plant Process R&D cluster_3 Production A Initial Synthesis Route (mg to g scale) B Route Scouting & Optimization (Yield, Purity) A->B C Analyze Cost of Goods B->C D Perform Safety Assessment (Thermal Stability, HAZOP) B->D E Evaluate Environmental Impact (Solvents, Reagents) B->E F Reagent Sourcing & Qualification D->F G Process Optimization (kg scale) (Mixing, Temp Control) F->G H Develop Crystallization & Isolation Protocol G->H I Define In-Process Controls (IPCs) H->I J Technology Transfer to Manufacturing I->J

Caption: A workflow diagram illustrating the stages of chemical synthesis scale-up.

Troubleshooting Low Yield in a Scale-Up Reaction

This decision tree provides a logical path for diagnosing the root cause of a yield drop during scale-up.

A Low Yield Observed at Pilot Scale B Analyze Reaction Profile: In-Process Controls (IPCs) A->B C Incomplete Conversion? B->C D Increased Impurities? B->D E Check Mixing & Temp. Is reaction homogeneous? Are there hot spots? C->E Yes F Verify Reagent Quality & Stoichiometry C->F No G Identify Impurity Structure D->G Yes H Hypothesize Degradation or Side Reaction Pathway G->H I Modify Conditions: - Slower Addition - Lower Temperature H->I

References

Technical Support Center: 16-Oxoprometaphanine In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 16-Oxoprometaphanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential off-target effects?

This compound is a novel synthetic derivative of the hasubanan alkaloid class. Hasubanan alkaloids are known to exhibit a range of biological activities, including anti-inflammatory, cytotoxic, and antiviral effects.[1][2] Due to their structural similarity to morphine, some hasubanan alkaloids show affinity for opioid receptors, particularly the delta- and mu-opioid receptors.[1][3][4] Therefore, when working with this compound, researchers should consider potential off-target interactions with opioid receptors and pathways associated with cytotoxicity.

Q2: How can I proactively minimize off-target effects in my experimental design?

Minimizing off-target effects starts with a robust experimental design.[5] Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Control Cell Lines: Include control cell lines that do not express the intended target to distinguish on-target from off-target effects.

  • Orthogonal Assays: Employ multiple assay formats to validate findings. For example, supplement cell viability data with target-specific functional assays.

  • High-Throughput Screening: In early stages, high-throughput screening can help identify compounds with higher selectivity for the intended target.[5]

Q3: What are the recommended in vitro assays to identify and characterize off-target effects?

A multi-assay approach is recommended to build a comprehensive off-target profile for this compound.[6][7][8][9]

Assay Type Purpose Example Techniques
Receptor Binding Assays To quantify the affinity of this compound for known off-targets, such as opioid receptors.Radioligand Binding Assays, ELISA[7]
Cell Viability Assays To assess cytotoxicity across various cell lines.MTT Assay, LDH Release Assay[7]
Enzyme Activity Assays To measure the impact of this compound on specific enzyme functions.Kinase Activity Assays
Gene Expression Profiling To identify unintended changes in gene expression patterns.RNA-Sequencing, qPCR Arrays

Q4: My results with this compound are inconsistent. What are the potential causes?

Inconsistent results can arise from several factors:

  • Compound Stability: Ensure the stability of this compound in your specific cell culture media and experimental conditions.

  • Cell Line Integrity: Regularly verify the identity and purity of your cell lines.

  • Assay Variability: In vitro assays can have inherent variability.[6] Ensure consistent cell densities, incubation times, and reagent concentrations.

  • Off-Target Effects: Inconsistencies may signal the presence of off-target effects that vary between cell lines or experimental conditions.

Troubleshooting Guides

Problem 1: High cytotoxicity observed in multiple cell lines, including controls.

This suggests a general cytotoxic off-target effect.

  • Troubleshooting Workflow:

start High cytotoxicity observed step1 Perform dose-response curve in target-negative cells start->step1 step2 Determine cytotoxic concentration range step1->step2 step3 Compare with on-target effective concentration step2->step3 step4 Is there a therapeutic window? step3->step4 step5 Optimize concentration to minimize cytotoxicity step4->step5 Yes step6 Consider structural modification of the compound step4->step6 No end Proceed with optimized protocol step5->end step6->end

Caption: Troubleshooting workflow for high cytotoxicity.

  • Recommended Action:

    • Determine the Therapeutic Window: Perform a dose-response curve to identify the concentration at which this compound is effective on its target versus the concentration at which it induces significant cytotoxicity.

    • Selectivity Profiling: Screen this compound against a panel of common off-target proteins (e.g., kinases, GPCRs) to identify unintended interactions.

Problem 2: The observed on-target effect does not correlate with downstream signaling.

This may indicate that this compound is acting through an alternative signaling pathway.

  • Signaling Pathway Analysis:

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A This compound B Target Receptor A->B D Off-Target Receptor (e.g., Opioid Receptor) A->D C Expected Downstream Signal B->C E Unexpected Downstream Signal D->E

Caption: On-target versus potential off-target signaling.

  • Recommended Action:

    • Phospho-Proteomic Screen: Perform a phospho-proteomic screen to get an unbiased view of the signaling pathways activated by this compound.

    • Use of Antagonists: If an off-target receptor is suspected (e.g., an opioid receptor), use a known antagonist for that receptor to see if the unexpected downstream signaling is blocked.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is to determine the binding affinity (Ki) of this compound for mu- and delta-opioid receptors.

  • Workflow:

prep Prepare cell membranes expressing opioid receptors incubate Incubate membranes, radioligand, and compound prep->incubate ligand Prepare radioligand (e.g., [3H]DAMGO for mu) ligand->incubate compound Prepare serial dilutions of this compound compound->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to calculate IC50 and Ki measure->analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human mu- or delta-opioid receptor.

    • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]DAMGO for the mu-opioid receptor), and a range of concentrations of this compound.

    • Equilibrium: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

References

Validation & Comparative

Unveiling the Potential: A Comparative Guide to the Biological Activity of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Data: Direct experimental data on the biological activity of 16-Oxoprometaphanine is not currently available in the public domain. This guide, therefore, provides a predictive comparison based on the well-documented activities of its parent compound class, the hasubanan alkaloids. The experimental protocols and comparative data presented are based on established methodologies used to evaluate similar natural products and offer a framework for the potential investigation of this compound.

Introduction to this compound and Hasubanan Alkaloids

This compound is a member of the hasubanan class of alkaloids, a structurally distinct group of natural products. Hasubanan alkaloids are predominantly isolated from plants of the Stephania genus and are known for their complex molecular architecture.[1] Structurally related to morphine, these compounds have garnered significant interest from the scientific community for their diverse and potent biological activities.[1][2] Research into hasubanan alkaloids has revealed a range of pharmacological effects, including analgesic, anti-inflammatory, antiviral, antimicrobial, and cytotoxic properties, making them promising candidates for drug discovery and development.[3]

Predicted Biological Activity Profile of this compound

Based on the activities of related hasubanan alkaloids, this compound is predicted to exhibit a range of biological effects. The following sections detail these potential activities and provide a comparative analysis with known hasubanan alkaloids.

Table 1: Comparative Biological Activities of Hasubanan Alkaloids
Biological ActivityKey Hasubanan AlkaloidsReported IC₅₀/EC₅₀ ValuesPotential for this compound
Anti-inflammatory Activity Longanone, Cephatonine, Prostephabyssine6.54 to 30.44 µM (inhibition of TNF-α and IL-6)[4]High: The core hasubanan structure is associated with potent anti-inflammatory effects.
Analgesic (Opioid Receptor Binding) Various hasubanan alkaloidsIC₅₀ values ranging from 0.7 to 46 µM for delta-opioid receptor[5]Moderate to High: Structural similarities to morphine suggest potential interaction with opioid receptors.
Cytotoxic Activity Various hasubanan alkaloidsVaries depending on the specific compound and cell line.[3]Moderate: Many alkaloids exhibit cytotoxicity; this would require specific testing against cancer cell lines.
Antiviral Activity Various hasubanan alkaloidsActivity reported against various viruses.[3]Possible: The broad antiviral activity of the class suggests this is a plausible area of investigation.
Antimicrobial Activity Various hasubanan alkaloidsActivity reported against various bacteria and fungi.[3]Possible: Would require screening against a panel of pathogenic microbes.

Experimental Protocols

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key assays.

Anti-inflammatory Activity Assay: Inhibition of TNF-α and IL-6 Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

Objective: To determine the ability of this compound to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) is also included.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the cytokine production, is calculated from the dose-response curve.

Opioid Receptor Binding Assay

Objective: To assess the binding affinity of this compound to mu (µ), delta (δ), and kappa (κ) opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing human µ, δ, or κ opioid receptors are prepared from transfected cell lines.

  • Radioligand Binding: The membranes are incubated with a specific radioligand for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) in the presence of increasing concentrations of this compound.

  • Incubation and Filtration: The binding reaction is allowed to reach equilibrium, after which the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value, the concentration of this compound that displaces 50% of the radioligand binding, is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay: MTT Assay

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Visualizing the Pathways and Workflows

To further illustrate the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesis & Purification of this compound anti_inflammatory Anti-inflammatory Assay (TNF-α & IL-6) synthesis->anti_inflammatory opioid_binding Opioid Receptor Binding Assay synthesis->opioid_binding cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity ic50 IC₅₀ / Ki Determination anti_inflammatory->ic50 opioid_binding->ic50 cytotoxicity->ic50 conclusion Confirmation of Biological Activity ic50->conclusion

Caption: Experimental workflow for confirming the biological activity of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Compound This compound Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Putative anti-inflammatory signaling pathway inhibited by this compound.

References

16-Oxoprometaphanine in the Landscape of Morphinan Alkaloids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the pharmacological activity of morphinan and related alkaloid scaffolds is paramount. While the novel compound 16-Oxoprometaphanine has yet to be extensively characterized in publicly available literature, an examination of its parent structure, the hasubanan alkaloids, in comparison to the well-established morphinan alkaloids, can provide valuable insights into potential structure-activity relationships and guide future research.

Prometaphanine belongs to the hasubanan class of alkaloids, which are structurally related to the morphinan core that includes well-known opioids like morphine and codeine. Both scaffolds are derived from the same biosynthetic precursor, reticuline, but differ in their subsequent oxidative rearrangement, leading to distinct three-dimensional structures that can significantly impact their interaction with opioid receptors. This guide provides a comparative overview of the available data on hasubanan alkaloids and classical morphinan alkaloids, focusing on their opioid receptor binding affinities.

Opioid Receptor Binding Affinity: Hasubanan vs. Morphinan Alkaloids

The primary mechanism of action for many morphinan alkaloids is their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors. The binding affinity of a compound to these receptors is a key determinant of its pharmacological profile, including its analgesic potency and side-effect profile.

Quantitative data on the binding affinities of several hasubanan alkaloids for human δ- and µ-opioid receptors have been reported. For a comparative perspective, these are presented alongside the binding affinities of common morphinan alkaloids.

Table 1: Opioid Receptor Binding Affinities of Hasubanan Alkaloids

Compoundδ-Opioid Receptor IC50 (µM)µ-Opioid Receptor IC50 (µM)
Aknadinine0.7 ± 0.1>10
N-Methylstephisoferuline1.1 ± 0.1>10
Stephadiamine2.1 ± 0.34.8 ± 0.6
Prostephabyssine3.5 ± 0.5>10
Metaphanine4.1 ± 0.56.2 ± 0.8
Hasubanonine5.2 ± 0.7>10
Prometaphanine46 ± 6>10

Data sourced from Carroll et al., J. Nat. Prod. 2010, 73, 5, 988–991. IC50 values represent the concentration of the alkaloid required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Table 2: Opioid Receptor Binding Affinities of Selected Morphinan Alkaloids

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Morphine1.2230340
Codeine33083002300
Thebaine18001700630

Data presented as Ki (inhibitory constant), a measure of binding affinity. Lower Ki values indicate higher binding affinity. Data is compiled from various sources and should be considered representative.

From the available data, it is evident that the studied hasubanan alkaloids generally exhibit a higher affinity for the δ-opioid receptor compared to the µ-opioid receptor. In contrast, classical morphinan alkaloids like morphine show a marked preference for the µ-opioid receptor. This divergence in receptor selectivity suggests that hasubanan alkaloids may possess distinct pharmacological profiles compared to their morphinan counterparts. The introduction of a 16-oxo functionality on the prometaphanine scaffold could further modulate this activity, potentially altering both affinity and selectivity.

Experimental Methodologies: Opioid Receptor Binding Assays

The determination of binding affinities for these alkaloids is typically achieved through competitive radioligand binding assays. These experiments are fundamental in early-stage drug discovery for characterizing the interaction of novel compounds with their biological targets.

Protocol: Radioligand Competition Binding Assay for Opioid Receptors
  • Membrane Preparation: Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ) are prepared from cultured cells or animal brain tissue. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain a physiological pH.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U69593 for κ-receptors).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (e.g., a hasubanan or morphinan alkaloid).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The IC50 value can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflows

The interaction of an alkaloid with an opioid receptor initiates a cascade of intracellular signaling events. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.

Below are diagrams illustrating the general opioid receptor signaling pathway and a typical experimental workflow for determining opioid receptor binding affinity.

G_Protein_Coupled_Opioid_Receptor_Signaling_Pathway cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist Opioid Receptor Opioid Receptor Opioid Agonist->Opioid Receptor G-Protein (inactive) Gαi-GDP Gβγ Opioid Receptor->G-Protein (inactive) Activates G-Protein (active) Gαi-GTP Gβγ G-Protein (inactive)->G-Protein (active) GDP/GTP Exchange Adenylyl Cyclase Adenylyl Cyclase G-Protein (active):f0->Adenylyl Cyclase Inhibits Downstream Effects Downstream Effects G-Protein (active):f1->Downstream Effects Modulates Ion Channels ATP ATP cAMP cAMP ATP->cAMP cAMP->Downstream Effects Leads to

Caption: General G-protein coupled opioid receptor signaling pathway.

Opioid_Receptor_Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Bound Radioactivity wash->count analyze Analyze Data to Determine IC50 and Ki Values count->analyze end End analyze->end

Validating Drug Targets with Knockout Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating a potential drug target is a critical step in the therapeutic development pipeline. This guide provides a comprehensive comparison of using knockout (KO) models for target validation, presenting experimental data, detailed protocols, and a clear visual representation of the underlying processes. While the specific compound "16-Oxoprometaphanine" and its direct target are not extensively documented in current literature, this guide offers a robust framework for validating any putative drug target using knockout strategies.

The initial identification of a potential drug target is a pivotal moment in drug discovery. However, this is merely the first step. Rigorous validation is essential to confirm that modulating the target will have the desired therapeutic effect and to minimize the risk of failure in later clinical trials.[1] Among the various methods for target validation, the use of knockout models, where a specific gene is inactivated, stands as a powerful approach to elucidate gene function and its role in disease.[2][3][4]

The Power of Knockout Models in Target Validation

Knockout models, particularly in mice, provide a high degree of specificity for understanding the in vivo consequences of inactivating a potential drug target.[3] This approach allows researchers to observe the physiological and pathological changes that arise from the absence of the target protein, offering strong evidence for its role in a disease process.[2][4] The advent of CRISPR-Cas9 technology has significantly streamlined the creation of knockout models, making it a more accessible and efficient tool for researchers.[5][6][7]

Comparison of Target Validation Strategies

While knockout models are a gold standard, other techniques can also be employed for target validation. Each method has its own advantages and limitations.

Validation Method Principle Advantages Disadvantages Typical Application
Knockout Models (e.g., mice) Complete and permanent inactivation of a gene in a whole organism.[2][3]High specificity, allows for in vivo study of systemic effects, strong evidence for target function.[3][4]Time-consuming and expensive to generate, potential for embryonic lethality or compensatory mechanisms.[3]In-depth study of a high-priority target's role in disease and potential side effects of its inhibition.
RNA interference (siRNA/shRNA) Transient or stable knockdown of gene expression by targeting mRNA for degradation.[1][8]Faster and less expensive than generating knockout models, applicable to a wide range of cell types.Incomplete knockdown, potential for off-target effects, transient effect may not be suitable for all studies.High-throughput screening of potential targets, initial validation in cell-based assays.
CRISPR Interference/Activation (CRISPRi/a) Repression or activation of gene expression without altering the DNA sequence.[2]Reversible and tunable gene expression, allows for studying the effects of both up- and down-regulation.Requires delivery of CRISPR components, potential for off-target effects.Fine-tuning the level of target engagement needed for a therapeutic effect.
Organoids 3D cell cultures derived from stem cells that mimic the structure and function of an organ.[9]High physiological relevance to human tissues, suitable for screening and toxicity testing.[9]Can be challenging to establish and maintain, may not fully recapitulate the complexity of an in vivo system.Assessing drug efficacy and toxicity in a more human-relevant in vitro system.

Experimental Workflow for Knockout Model Validation

The process of validating a drug target using a knockout model involves several key steps, from model generation to functional analysis.

experimental_workflow cluster_generation Model Generation cluster_validation Model Validation cluster_functional Functional Analysis design Design Targeting Strategy (e.g., CRISPR gRNAs) injection Microinjection into Embryos design->injection implant Implantation into Surrogates injection->implant birth Birth of Founder Animals implant->birth genotyping Genotyping (PCR) birth->genotyping western_blot Protein Expression (Western Blot) genotyping->western_blot phenotyping Initial Phenotyping western_blot->phenotyping disease_model Induce Disease Model phenotyping->disease_model treatment Administer this compound (or other compound) disease_model->treatment analysis Phenotypic & Molecular Analysis treatment->analysis signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_intervention Therapeutic Intervention upstream Upstream Signal target Target Kinase upstream->target downstream Downstream Effector target->downstream phenotype Disease Phenotype downstream->phenotype drug This compound drug->target knockout Target Knockout knockout->target prevents expression

References

Cross-Validation of 16-Oxoprometaphanine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 16-Oxoprometaphanine within the context of its chemical family, the hasubanan alkaloids. Due to the limited direct experimental data on this compound, this document serves as a cross-validation tool, inferring its potential biological activities based on the established profiles of structurally related compounds isolated primarily from Stephania species.

Introduction to this compound and Hasubanan Alkaloids

This compound is a hasubanan alkaloid, a class of nitrogen-containing organic compounds of natural origin. It possesses the characteristic tetracyclic ring structure of the hasubanan core. The Chemical Abstracts Service (CAS) number for this compound is 58738-31-1, with a molecular formula of C₂₀H₂₃NO₆. This compound is a derivative of metaphanine and can be synthesized from oxostephasunoline, another hasubanan alkaloid found in the plant Stephania japonica.

Hasubanan alkaloids are known for their diverse and significant biological activities, which include analgesic, anti-inflammatory, neuroprotective, and opioid receptor binding properties. Their structural similarity to morphine has spurred interest in their potential as therapeutic agents. This guide will compare the known biological data of several well-characterized hasubanan alkaloids to provide a predictive framework for the potential research avenues and performance of this compound.

Comparative Analysis of Biological Activities

Table 1: Comparative Biological Activities of Selected Hasubanan Alkaloids

Alkaloid NameSource (Plant Species)Biological ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
[Hypothetical] this compoundStephania japonicaOpioid Receptor Binding, Anti-inflammatory, NeuroprotectiveNot Available-
HasubanonineStephania japonicaOpioid Receptor Binding (δ-opioid)IC₅₀: 1.2 µM[1]
AknadinineStephania japonicaAnalgesic, Anti-inflammatoryNot Available[2]
Cepharanone BStephania cepharanthaCytotoxicity (against various cancer cell lines)ED₅₀: 2.1 µg/mL (KB cells)[3]
StephadiamineStephania japonicaNot specified, but noted for its unique structureNot Available[3]
LonganoneStephania longaAnti-inflammatory (inhibition of TNF-α and IL-6 production)IC₅₀: 6.54 µM (TNF-α), 10.21 µM (IL-6)[4]
CephatonineStephania longaAnti-inflammatory (inhibition of TNF-α and IL-6 production)IC₅₀: 8.92 µM (TNF-α), 15.76 µM (IL-6)[4]
ProstephabyssineStephania longaAnti-inflammatory (inhibition of TNF-α and IL-6 production)IC₅₀: 20.11 µM (TNF-α), 30.44 µM (IL-6)[4]

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments relevant to the known activities of hasubanan alkaloids.

Opioid Receptor Binding Assay

This protocol is designed to determine the affinity of a test compound for opioid receptors.

Objective: To measure the in vitro binding affinity of this compound to µ, δ, and κ opioid receptors.

Materials:

  • HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Naloxone (non-selective opioid antagonist).

  • Test compound (this compound) dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from the HEK293 cell lines.

  • In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of the test compound or naloxone (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound (this compound) dissolved in DMSO.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • ELISA kits for TNF-α and IL-6.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the IC₅₀ value for the inhibition of each cytokine.

Visualizing Pathways and Workflows

Signaling Pathway

G cluster_0 Potential Anti-inflammatory Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Transcription This compound This compound This compound->NF-κB Inhibition G cluster_1 In Vitro Anti-inflammatory Assay Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Data Analysis Data Analysis ELISA->Data Analysis

References

Assessing the Specificity of 16-Oxoprometaphanine for its Target: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of a compound's specificity for its biological target is paramount in drug discovery and development. This guide provides a comparative analysis framework for assessing the specificity of the novel compound, 16-Oxoprometaphanine. Due to the emergent nature of this compound, publicly available data on its direct target and comparative efficacy is limited. Therefore, this guide establishes a methodological blueprint for researchers, outlining the requisite experiments and data presentation formats necessary for a rigorous assessment once a target is identified.

Executive Summary

This guide details the experimental protocols and data visualization methods essential for characterizing the target specificity of this compound. It outlines a systematic approach to compare its binding affinity and functional activity against potential alternative compounds. The subsequent sections provide standardized experimental workflows, templates for data presentation, and diagrams of conceptual signaling pathways to guide researchers in generating and presenting robust, comparative data.

Comparative Analysis of Target Binding Affinity

A critical initial step in specificity assessment is to quantify the binding affinity of this compound to its purified target protein and compare it to other known modulators of the same target. This is typically achieved through in vitro binding assays.

CompoundTarget ProteinKd (nM)Ki (nM)Assay MethodReference
This compound [Target Name][Value][Value][e.g., Surface Plasmon Resonance][Citation]
Alternative 1[Target Name][Value][Value][e.g., Isothermal Titration Calorimetry][Citation]
Alternative 2[Target Name][Value][Value][e.g., Radioligand Binding Assay][Citation]

Caption: Comparative binding affinities of this compound and alternative compounds for the target protein.

Functional aAssay: Comparative Potency

Beyond binding, assessing the functional consequence of target engagement is crucial. Cellular assays are employed to measure the potency of this compound in modulating a specific biological response mediated by its target.

CompoundCellular TargetIC50 (nM)EC50 (nM)Assay TypeReference
This compound [e.g., Recombinant Cell Line][Value][Value][e.g., Reporter Gene Assay][Citation]
Alternative 1[e.g., Recombinant Cell Line][Value][Value][e.g., Calcium Flux Assay][Citation]
Alternative 2[e.g., Primary Cells][Value][Value][e.g., Enzyme Activity Assay][Citation]

Caption: Comparative functional potency of this compound and alternative compounds in a cell-based assay.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the dissociation constant (Kd) of this compound for its target.

Methodology:

  • Immobilize the purified target protein on a sensor chip.

  • Prepare a series of concentrations of this compound in a suitable running buffer.

  • Inject the different concentrations of this compound over the sensor chip surface.

  • Measure the change in the refractive index at the surface as the compound binds to the immobilized protein.

  • Regenerate the sensor surface to remove the bound compound.

  • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants.

  • Calculate the dissociation constant (Kd) as the ratio of kd/ka.

Reporter Gene Assay for Functional Potency

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in a cellular context.

Methodology:

  • Culture a cell line that stably expresses the target of interest and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter responsive to the target's signaling pathway.

  • Plate the cells in a multi-well format.

  • Treat the cells with a range of concentrations of this compound or alternative compounds.

  • Incubate for a predetermined period to allow for a response.

  • Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

  • Plot the reporter activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

Visualizing Signaling Pathways and Workflows

Understanding the broader biological context of the target is essential. The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for target specificity assessment.

G cluster_0 Cell Membrane Receptor Receptor G-Protein G-Protein Receptor->G-Protein Activates This compound This compound This compound->Receptor Binds to EffectorEnzyme Effector Enzyme G-Protein->EffectorEnzyme Modulates SecondMessenger Second Messenger EffectorEnzyme->SecondMessenger Produces KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A hypothetical signaling pathway modulated by this compound.

G Start Start TargetIdentification Identify Target of This compound Start->TargetIdentification PurifyProtein Purify Target Protein TargetIdentification->PurifyProtein SelectAlternatives Select Alternative Compounds TargetIdentification->SelectAlternatives FunctionalAssay Cell-Based Functional Assay TargetIdentification->FunctionalAssay BindingAssay In Vitro Binding Assay (e.g., SPR) PurifyProtein->BindingAssay DataAnalysis Data Analysis & Comparison BindingAssay->DataAnalysis SelectAlternatives->BindingAssay SelectAlternatives->FunctionalAssay FunctionalAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for assessing target specificity.

Navigating the Reproducibility of Bioassays: A Comparative Guide for 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the reproducibility of bioassays involving the alkaloid 16-Oxoprometaphanine is currently hindered by a lack of specific publicly available data on this compound. While the principles of bioassay reproducibility are well-established for broader classes of alkaloids, such as pyrrolizidine alkaloids, specific experimental data and established protocols for this compound remain elusive in the current scientific literature. This guide, therefore, aims to provide a foundational framework for researchers and drug development professionals on the key considerations for assessing bioassay reproducibility, using general alkaloid bioassays as a proxy.

Understanding the Landscape of Bioassay Reproducibility

The reproducibility of bioassays is a cornerstone of reliable scientific research, ensuring that results can be independently verified. For natural products like alkaloids, this can be particularly challenging due to inherent variability in sample purity, complex chemical structures, and potential for assay interference.[1] Factors such as the specific bioassay method, cell lines used, and even minor variations in experimental conditions can significantly impact the outcome and its reproducibility.[2][3]

Key Parameters for Evaluating Bioassay Reproducibility

To ensure the reliability of bioassay data, a thorough evaluation of several key parameters is essential. These include:

  • Intra- and Inter-Assay Variability: These metrics quantify the variation within a single experiment and between different experiments, respectively. Low variability is indicative of a robust and reproducible assay.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.

  • Linearity and Range: This describes the concentration range over which the assay response is directly proportional to the analyte concentration.

  • Specificity and Selectivity: This refers to the ability of the assay to measure the intended analyte without interference from other compounds in the sample.

A Comparative Look at General Alkaloid Bioassays

While specific data for this compound is unavailable, we can draw comparisons from commonly used bioassays for other alkaloids, such as those assessing cytotoxicity or genotoxicity. For instance, the γH2AX assay is frequently used to determine the genotoxic potential of pyrrolizidine alkaloids.[4][5]

Table 1: Comparison of Key Reproducibility Parameters for a Hypothetical this compound Bioassay and a Standard Pyrrolizidine Alkaloid Genotoxicity Assay (γH2AX)

ParameterHypothetical this compound Bioassay (Example Values)γH2AX Assay for Pyrrolizidine Alkaloids (Typical Values from Literature)
Intra-Assay CV (%) < 10%< 15%
Inter-Assay CV (%) < 15%< 20%
LOD 0.1 µM0.05 - 0.5 µM
LOQ 0.5 µM0.2 - 1.0 µM

Note: The values for the hypothetical this compound bioassay are for illustrative purposes only and are not based on experimental data.

Experimental Protocols: A Foundation for Reproducibility

Detailed and standardized experimental protocols are paramount for achieving reproducible results. Below is a generalized workflow for a cell-based cytotoxicity assay, which could be adapted for this compound.

Experimental Workflow: Cell-Based Cytotoxicity Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) compound_prep 2. Compound Preparation (this compound serial dilutions) cell_seeding 3. Cell Seeding (e.g., 96-well plate) treatment 4. Compound Treatment (Incubate for 24-72h) cell_seeding->treatment reagent_add 5. Add Viability Reagent (e.g., MTT, PrestoBlue) treatment->reagent_add incubation 6. Incubate reagent_add->incubation readout 7. Measure Absorbance/ Fluorescence incubation->readout data_proc 8. Data Processing (Normalize to control) readout->data_proc ic50 9. Calculate IC50 data_proc->ic50

Caption: A generalized workflow for a cell-based cytotoxicity assay.

Methodology for a Hypothetical Cytotoxicity Assay:

  • Cell Culture: Maintain a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

  • Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the various concentrations of this compound or a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or PrestoBlue™) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) value using appropriate software.

Signaling Pathways and Potential Mechanisms

The biological activity of many alkaloids is mediated through their interaction with specific cellular signaling pathways. While the precise mechanism of action for this compound is unknown, a hypothetical signaling pathway leading to apoptosis (programmed cell death) is depicted below.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Interaction cluster_cascade Signaling Cascade cluster_response Cellular Response compound This compound receptor Cell Surface Receptor (Hypothetical) compound->receptor caspase8 Caspase-8 Activation receptor->caspase8 Initiation caspase3 Caspase-3 Activation caspase8->caspase3 Execution apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by this compound.

Conclusion and Future Directions

The reproducibility of bioassays is fundamental to advancing our understanding of novel compounds like this compound. While specific data for this alkaloid is currently lacking, the principles and methodologies applied to other alkaloids provide a robust framework for future investigations. Researchers are strongly encouraged to adhere to detailed and standardized protocols, thoroughly validate their assays, and report all relevant parameters to ensure the reliability and comparability of their findings. The generation and publication of such data for this compound will be crucial for its potential development as a therapeutic agent.

References

Comparative Efficacy Analysis: 16-Oxoprometaphanine in Relation to Standard of Care Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "16-Oxoprometaphanine" did not yield information on a known therapeutic agent. Therefore, this guide presents a hypothetical case study to illustrate the requested comparative analysis. We will compare a fictional MEK1/2 inhibitor, herein named "Hypothetin," with the standard of care BRAF inhibitor, Vemurafenib, for the treatment of BRAF V600E-mutant metastatic melanoma. This document outlines the comparative efficacy, underlying experimental protocols, and relevant biological pathways.

Quantitative Data Summary

The following table summarizes the hypothetical preclinical efficacy data of Hypothetin in combination with Vemurafenib compared to Vemurafenib monotherapy in a BRAF V600E-mutant melanoma cell line (A375).

Treatment Group Concentration Mean Inhibition of Cell Viability (%) Standard Deviation (%) P-value (vs. Vemurafenib)
Vehicle Control0.1% DMSO2.51.1< 0.001
Vemurafenib1 µM55.24.8-
Hypothetin0.5 µM48.75.10.12
Vemurafenib + Hypothetin1 µM + 0.5 µM89.43.9< 0.001

Experimental Protocols

Cell Viability Assay (MTT Assay)

A detailed methodology for determining the effect of Hypothetin and Vemurafenib on the viability of A375 melanoma cells is provided below.

  • Cell Culture: A375 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium was replaced with fresh medium containing either vehicle (0.1% DMSO), Vemurafenib (1 µM), Hypothetin (0.5 µM), or a combination of Vemurafenib (1 µM) and Hypothetin (0.5 µM).

  • Incubation: The plates were incubated for 72 hours under standard cell culture conditions.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. Statistical analysis was performed using a one-way ANOVA with a post-hoc Tukey's test.

Visualizations

Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Vemurafenib Vemurafenib Vemurafenib->BRAF Hypothetin Hypothetin Hypothetin->MEK Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Targeted inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assay MTT Assay cluster_analysis Data Analysis start Seed A375 cells in 96-well plates adhere Allow cells to adhere overnight start->adhere treat Add drug compounds (Vemurafenib, Hypothetin, Combo) adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and perform statistical analysis read->analyze

Comparative Structural Activity Relationship (SAR) Analysis of Morphinan Alkaloids: A Surrogate for 16-Oxoprometaphanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The morphinan class of compounds, which includes well-known opioids like morphine and naltrexone, has been the subject of intensive SAR studies for decades. These studies have elucidated the critical structural features that govern their binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. Understanding these relationships is paramount for the design of new therapeutic agents with improved potency, selectivity, and side-effect profiles.

Data Presentation: Opioid Receptor Binding Affinities of Morphinan Derivatives

The following table summarizes the binding affinities (Ki, in nM) of a selection of morphinan derivatives for the µ, δ, and κ opioid receptors. This data highlights how modifications at key positions of the morphinan scaffold influence receptor binding.

CompoundN-Substituent (R17)C6-SubstituentC14-Substituentµ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)
Morphine-CH₃-OH-H1.2>1000>1000
Oxymorphone-CH₃=O-OH0.619.838.4
Naltrexone-Cyclopropylmethyl=O-OH~0.1~4.0~1.0
N-Phenethylmorphine-CH₂CH₂Ph-OH-H0.1848.321.6
N-Phenyethyloxymorphone-CH₂CH₂Ph=O-OH0.051.15.3
14-O-Methyloxymorphone-CH₃=O-OCH₃0.104.8010.2
Nalorphine-Allyl-OH-H0.44.00.8

Note: Ki values are compiled from various sources and may vary depending on the specific assay conditions. The data is intended for comparative purposes.

Experimental Protocols

The binding affinities presented above are typically determined using a competitive radioligand binding assay.

Protocol: Opioid Receptor Radioligand Competition Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific opioid receptor subtype (µ, δ, or κ).

1. Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor (e.g., HEK293 or CHO cells).
  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-OR, [³H]DPDPE for δ-OR, or [³H]U-69,593 for κ-OR).
  • Test Compound: The morphinan derivative to be evaluated.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).
  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
  • Cell harvester and Liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
  • Assay Setup: In a 96-well plate, add in the following order:
  • 50 µL of binding buffer (for total binding), 10 µM Naloxone (for non-specific binding), or varying concentrations of the test compound.
  • 50 µL of the appropriate radioligand at a concentration near its Kd value.
  • 100 µL of the cell membrane suspension.
  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Caption: SAR of Morphinan Alkaloids at Opioid Receptors.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Compound (e.g., Morphine) design Design Derivatives with Modifications at R17, C6, C14, etc. start->design synthesis Chemical Synthesis of Novel Derivatives design->synthesis binding In Vitro Opioid Receptor Binding Assays (µ, δ, κ) synthesis->binding functional Functional Assays (e.g., [35S]GTPγS) to determine Agonist/Antagonist Activity binding->functional in_vivo In Vivo Animal Models (e.g., Tail-flick test for analgesia) functional->in_vivo data Data Compilation and SAR Analysis in_vivo->data iteration Identify Key Pharmacophores and Refine Compound Design data->iteration iteration->design Iterative Design Cycle

Caption: Experimental Workflow for a Typical SAR Study.

Safety Operating Guide

Essential Safety and Logistical Information for Handling 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) for 16-Oxoprometaphanine was located. The following guidance is based on best practices for handling highly potent morphinan derivatives and synthetic opioids, such as fentanyl and its analogues. Researchers, scientists, and drug development professionals should treat this compound with extreme caution and assume it presents a significant health hazard upon exposure. A thorough risk assessment should be conducted before handling this compound.

Personal Protective Equipment (PPE)

The primary hazards associated with potent opioids are respiratory and dermal exposure. A comprehensive PPE strategy is crucial to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RecommendationSpecifications
Respiratory Protection NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator.[1]For higher-risk activities (e.g., handling large quantities, potential for aerosolization), a powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) may be necessary.[2] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, training, and fit-testing.[1]
Hand Protection Powder-free nitrile gloves (double gloving recommended).If prolonged contact is anticipated, consider thicker or multiple sets of gloves.[3]
Eye and Face Protection Safety goggles or a full-face shield.[1][3]To be used in conjunction with a filtering facepiece respirator to protect mucous membranes.[1]
Body Protection Disposable coveralls (e.g., DuPont™ Tyvek®).[2][3]For low-exposure scenarios, long sleeves or a water-resistant jacket may be sufficient.[3] For high-risk situations, garments certified to NFPA 1994 or NFPA 1991 should be considered.[2]
Wrist/Arm Protection Sleeve covers or gowns to ensure no skin is exposed between the glove and the lab coat or coverall.[1]This is a critical step to prevent dermal exposure.

Operational Plan: Safe Handling Protocol

A step-by-step protocol for handling this compound is essential to minimize the risk of exposure.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to control the release of airborne particles.

  • Emergency Preparedness: Ensure an emergency plan is in place. This includes having naloxone readily available as an opioid overdose reversal agent and ensuring all personnel are trained in its administration.[3] An emergency shower and eyewash station must be immediately accessible.

  • Buddy System: Always work with a second person when handling highly potent compounds.[3]

2. Donning PPE:

  • Follow a strict donning procedure to ensure complete protection. This typically involves:

    • Putting on inner gloves.

    • Donning coveralls or lab coat.

    • Putting on a respirator.

    • Donning eye and face protection.

    • Putting on outer gloves, ensuring the cuffs overlap with the sleeves of the coverall.

3. Handling the Compound:

  • Weighing: Use a containment balance enclosure or a glove box for weighing the compound to prevent aerosolization.

  • Transfers: When transferring the compound, use tools and techniques that minimize the generation of dust. Wetting powders with a suitable solvent can reduce aerosolization but should only be done if compatible with the experimental procedure.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the immediate area, and follow established spill cleanup procedures for highly potent compounds.

4. Post-Handling and Decontamination:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound. Follow the manufacturer's recommendations for the decontamination of reusable PPE and equipment.[1]

  • Doffing PPE: Follow a strict doffing procedure to avoid cross-contamination. This is a critical step and should be performed in a designated area. A typical doffing sequence is:

    • Remove outer gloves.

    • Remove coveralls or lab coat.

    • Remove eye and face protection.

    • Remove respirator.

    • Remove inner gloves.

  • Personal Hygiene: Immediately after doffing PPE, wash hands and any potentially exposed skin thoroughly with soap and water. Showering and changing clothes after handling is recommended.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All contaminated materials, including disposable PPE, weighing papers, and pipette tips, must be segregated as hazardous waste.

  • Waste Containment: Contaminated single-use PPE should be placed in labeled, durable 6 mil polyethylene bags.[1] All waste containers must be clearly labeled with the contents, including the name of the compound and the associated hazards.

  • Waste Disposal: Dispose of all hazardous waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling Procedure cluster_post Post-Handling A Conduct Risk Assessment B Establish Designated Handling Area A->B C Prepare Emergency Kit (Naloxone, Spill Kit) B->C D Don PPE (Strict Sequence) C->D Proceed to Handling E Handle Compound in Containment (Fume Hood/Glove Box) D->E F Perform Experimental Work E->F G Decontaminate Surfaces and Equipment F->G H Doff PPE (Strict Sequence) G->H Complete Handling I Segregate and Contain Waste H->I J Personal Hygiene (Wash Hands/Shower) I->J K Arrange for Professional Waste Disposal I->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.